molecular formula C12H17NO2 B1289987 3-(Benzylamino)pentanoic acid CAS No. 126946-59-6

3-(Benzylamino)pentanoic acid

Cat. No.: B1289987
CAS No.: 126946-59-6
M. Wt: 207.27 g/mol
InChI Key: KNSODENPZPJPQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzylamino)pentanoic acid (CAS 126946-59-6) is a small molecule with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound is a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Its structure features both a carboxylic acid and a benzylamino functional group, making it a versatile precursor for the synthesis of more complex molecules. A significant area of research for this compound and its analogs is their activity on the Sphingosine-1-phosphate (S1P) receptor pathway . Structurally related compounds, such as 3-amino-5-arylpentanoic acids, have been explored as S1P receptor agonists and FTY720 (Fingolimod) phosphate mimics . FTY720 is an immunomodulatory drug, and research into similar structures helps elucidate the S1P receptor binding mechanism and develop novel potential therapeutics for autoimmune diseases . This makes this compound a compound of interest for researchers developing and studying new immunomodulatory agents. The product is supplied for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(benzylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-11(8-12(14)15)13-9-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSODENPZPJPQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630174
Record name 3-(Benzylamino)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126946-59-6
Record name 3-(Benzylamino)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Imperative of Spectroscopic Analysis in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Benzylamino)pentanoic Acid

This guide provides a comprehensive overview of the spectroscopic techniques essential for the structural elucidation and characterization of this compound. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of success. Spectroscopic techniques provide the empirical data necessary to confirm the identity, purity, and structural integrity of newly synthesized compounds. This compound, a molecule of interest for its potential applications, serves as an exemplary case study for the application of these powerful analytical methods. This guide will delve into the predicted spectroscopic data for this compound and outline the methodologies for their acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of individual atoms within a molecule.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electron density around the protons, with electronegative atoms and aromatic rings causing a downfield shift (higher ppm).[1][2]

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-COOH~10-12Broad Singlet1HThe acidic proton is highly deshielded and often exchanges, leading to a broad signal.[3]
Aromatic-H (C₆H₅)~7.2-7.4Multiplet5HProtons on the benzene ring are in a region of high magnetic anisotropy, resulting in a downfield shift.[1]
-NH -~2.0-4.0Broad Singlet1HThe chemical shift of the amine proton can vary and the signal is often broad due to exchange.
Benzyl-CH₂ -~3.7-3.9Singlet or AB quartet2HThese protons are adjacent to the nitrogen and the aromatic ring, causing a downfield shift. Depending on the conformational rigidity, they might appear as a singlet or a more complex AB quartet.[4][5]
-CH (NHBn)-~3.0-3.3Multiplet1HThis proton is alpha to the nitrogen, leading to a downfield shift.
-CH₂ COOH~2.4-2.6Multiplet2HThese protons are alpha to the carbonyl group, which is electron-withdrawing.
-CH₂ CH₃~1.5-1.7Multiplet2HThese are standard alkyl protons.
-CH₂CH₃ ~0.9-1.0Triplet3HThese terminal methyl protons are in a typical upfield alkyl region.
Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Carbons attached to electronegative atoms and those in carbonyl groups are significantly deshielded.[6]

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
-C OOH~170-180The carbonyl carbon of a carboxylic acid is highly deshielded.[3]
Aromatic C -ipso~138-140The carbon of the benzene ring attached to the methylene group.
Aromatic C -H~127-129Aromatic carbons typically resonate in this region.
Benzyl-C H₂-~50-55This carbon is attached to the nitrogen, causing a downfield shift.
-C H(NHBn)-~55-60This carbon is also attached to the nitrogen.
-C H₂COOH~35-40Alpha to the carbonyl group.
-C H₂CH₃~25-30A standard alkyl carbon.
-CH₂C H₃~10-15The terminal methyl carbon is in the typical upfield region.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid large solvent signals in the spectrum.[4]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[7]

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals to determine the relative number of protons and analyze the splitting patterns (multiplicities) to deduce the connectivity of the protons. Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

NMR Experimental Workflow
IR Spectroscopy Workflow

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also offers structural clues through the analysis of fragmentation patterns. [8]

Predicted Mass Spectrum of this compound

The molecular formula of this compound is C₁₂H₁₇NO₂. The molecular weight is approximately 207.27 g/mol .

  • Molecular Ion (M⁺) or Quasi-Molecular Ion ([M+H]⁺): In an electron ionization (EI) mass spectrum, a molecular ion peak at m/z 207 would be expected. Using a soft ionization technique like electrospray ionization (ESI) in positive ion mode, a quasi-molecular ion peak at m/z 208 ([M+H]⁺) would be prominent. [8]

  • Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Common fragmentation pathways for amino acids include the loss of water (-18), carbon monoxide (-28), and the carboxyl group (-45). [9][10]The benzyl group is also a likely fragment to be lost.

Table 4: Predicted Key Fragment Ions for this compound

m/zProposed FragmentRationale
190[M+H - H₂O]⁺Loss of a water molecule from the carboxylic acid.
162[M+H - H₂O - CO]⁺Subsequent loss of carbon monoxide.
91[C₇H₇]⁺The stable tropylium ion from the benzyl group. This is a very common fragment for benzyl-containing compounds.
116[M - C₇H₇]⁺Loss of the benzyl group.
Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1 mg/mL).

  • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

  • Ionization: Utilize an appropriate ionization source, such as ESI or APCI, to generate ions from the sample molecules.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of ions at each m/z value.

  • Analysis: Interpret the resulting mass spectrum to determine the molecular weight and identify the characteristic fragment ions.

Mass Spectrometry Workflow
Mass Spectrometry Workflow

Conclusion

The combined application of NMR, IR, and MS provides a powerful and comprehensive approach to the structural characterization of this compound. While this guide presents predicted data based on established principles and analogous structures, experimental verification is the final and essential step in confirming the identity and purity of any newly synthesized compound. The protocols and interpretive frameworks provided herein serve as a robust guide for researchers undertaking such analyses.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Yoo, J. S., Lee, J., Lee, S., Kim, S., & Kim, Y. (2014). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. Journal of the American Society for Mass Spectrometry, 25(12), 2154–2162. [Link]

  • Matei, A., et al. (2005). Far-infrared spectra of amino acids. ResearchGate. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Ch13 - Sample IR spectra. [Link]

  • Chemistry LibreTexts. (2022, August 16). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Chemical shifts. [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information - One-pot Synthesis of Amides via Oxidative Amidation of Aldehydes and Amines Catalyzed by Copper-MOF. [Link]

  • LibreTexts. (2020, June 29). 29.10 ¹³C NMR Spectroscopy. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.... [Link]

  • YouTube. (2018, May 15). IR spectra of functional groups, IR bands of peptide and protein. [Link]

Sources

Potential biological activity of 3-(benzylamino)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-(Benzylamino)pentanoic Acid Subtitle: Structural Evaluation, Synthetic Pathways, and Pharmacological Potential of a Lipophilic


-Amino Acid Scaffold

Executive Summary

This compound (CAS: 126946-59-6) represents a critical intermediate in the design of peptidomimetics and neuroactive small molecules. As a


-amino acid derivative, it bridges the structural gap between the neurotransmitter GABA ( 

-aminobutyric acid) and lipophilic

-amino acids used in foldamer research.

Unlike standard


-amino acids, the 

-backbone of this compound confers inherent resistance to proteolytic degradation, making it a high-value scaffold for stabilizing peptide drugs. Furthermore, its structural homology to Pregabalin (3-isobutyl-GABA) suggests potential activity at the

subunit of voltage-gated calcium channels, provided the N-benzyl group is modulated or utilized as a prodrug moiety. This guide outlines the physicochemical profile, synthetic routes, and investigative roadmap for researchers evaluating this compound for drug discovery.

Chemical & Structural Profile

PropertySpecification
IUPAC Name This compound
CAS Number 126946-59-6
Molecular Formula

Molecular Weight 207.27 g/mol
Chiral Center C3 (Exists as (R)- or (S)- enantiomers)
Core Scaffold

-Homoalanine (3-aminopentanoic acid)
Lipophilicity (cLogP) ~2.5 (High membrane permeability predicted)
pKa (Predicted) Carboxyl: ~4.5

Structural Significance:

  • 
    -Backbone:  The extra methylene group (
    
    
    
    ) between the amine and carboxyl functionalities introduces rotational freedom distinct from
    
    
    -amino acids, allowing for the formation of unique secondary structures (e.g., 14-helices) when oligomerized.
  • N-Benzyl Moiety: Increases lipophilicity significantly compared to the free amino acid. In synthesis, it serves as a robust protecting group removable via hydrogenolysis (

    
    ).[1] In pharmacology, it may act as a hydrophobic anchor for receptor binding pockets.
    

Synthetic Pathways

The most scalable and atom-economical route to this compound is the Aza-Michael Addition . This method avoids the use of expensive coupling reagents and allows for potential asymmetric induction.

Protocol: Aza-Michael Addition (Standard)
  • Reagents: trans-2-Pentenoic acid, Benzylamine, Methanol (solvent), Reflux.

  • Mechanism: Nucleophilic attack of the benzylamine nitrogen at the

    
    -carbon of the 
    
    
    
    -unsaturated acid.

Step-by-Step Workflow:

  • Preparation: Dissolve trans-2-pentenoic acid (10 mmol) in MeOH (20 mL).

  • Addition: Add benzylamine (12 mmol, 1.2 eq) dropwise to the solution.

  • Reflux: Heat the mixture to reflux (65°C) for 12–24 hours. Monitor consumption of the pentenoic acid via TLC (SiO2, Hexane:EtOAc).

  • Workup: Concentrate the solvent in vacuo. The residue is typically a viscous oil or semi-solid.

  • Purification: Recrystallize from Ethanol/Ether or purify via column chromatography to isolate the zwitterionic product.

Note on Chirality: The product obtained is racemic. To obtain enantiopure (R)- or (S)- isomers, researchers must employ Kinetic Resolution using lipases (e.g., Candida antarctica Lipase B) or start with a chiral lithium amide (asymmetric conjugate addition).

Predicted Biological Mechanisms

This compound is not a marketed drug but a pharmacophore precursor . Its biological activity is predicted based on Structure-Activity Relationship (SAR) logic relative to established therapeutics.

A. Neurological Modulation (GABA Analog)

The core structure mimics Pregabalin (Lyrica), which is 3-(aminomethyl)-5-methylhexanoic acid.

  • Hypothesis: The 3-ethyl substitution on the

    
    -carbon mimics the steric bulk of the isobutyl group in pregabalin.
    
  • Barrier: The N-benzyl group is bulky. While it increases Blood-Brain Barrier (BBB) penetration, it may prevent binding to the orthosteric site of the

    
     calcium channel subunit.
    
  • Strategy: Test the free amino acid (after debenzylation) for calcium channel binding. Alternatively, test the N-benzyl derivative as an allosteric modulator or a prodrug.

B. Peptidomimetics (Protease Stability)

Incorporating this compound into a peptide chain creates a "


-peptide" linkage.
  • Mechanism: Mammalian proteases (trypsin, pepsin) are evolved to cleave

    
    -peptide bonds. They cannot recognize or cleave the 
    
    
    
    -amino acid backbone.
  • Application: Ideal for designing peptide-based antibiotics or metabolic disease drugs (e.g., GLP-1 analogs) requiring extended half-lives.

Visualization: SAR & Workflow

Figure 1: Pharmacophore Comparison & Screening Workflow

This diagram illustrates the structural relationship between the target compound and Pregabalin, followed by the logical screening cascade.

G cluster_0 Structural Homology cluster_1 Investigative Workflow Pregabalin Pregabalin (Marketed Drug) Target: α2δ Ca2+ Channel TargetCmpd This compound (Target Scaffold) Feature: N-Benzyl + β-Ethyl Pregabalin->TargetCmpd Core Similarity (GABA Analog) Synthesis 1. Aza-Michael Synthesis (Racemic) TargetCmpd->Synthesis Resolution 2. Chiral Resolution (Enzymatic/Chemical) Synthesis->Resolution Debenzylation 3. Hydrogenolysis (Pd/C, H2) -> Free Amino Acid Resolution->Debenzylation Remove Benzyl Assay2 Assay B: Peptide Coupling (Protease Stability Test) Resolution->Assay2 Keep Benzyl (Hydrophobic Residue) Assay1 Assay A: Calcium Channel Binding (Neuropathic Pain Potential) Debenzylation->Assay1 Active Pharmacophore

Caption: Structural comparison of this compound with Pregabalin, leading into a divergent workflow for neurological vs. peptidomimetic evaluation.

Experimental Screening Protocols

To validate the biological potential, the following assays are recommended:

Protocol A: In Vitro Proteolytic Stability (Peptidomimetic Focus)
  • Substrate: Synthesize a dipeptide model: Ac-Phe-βAA-NH2 (where

    
    AA is the target compound).
    
  • Incubation: Incubate 100

    
    M peptide in human serum or with isolated Chymotrypsin at 37°C.
    
  • Analysis: Monitor degradation via RP-HPLC at t=0, 1h, 4h, 24h.

  • Success Metric: >90% intact peptide after 24h indicates significant stabilization compared to

    
    -peptide control.
    
Protocol B: GABA Transporter (GAT) Uptake Assay

Since the N-benzyl group is bulky, this assay tests if the compound blocks GABA uptake.

  • Cell Line: HEK-293 cells stably expressing human GAT-1.

  • Tracer:

    
    -GABA.
    
  • Method: Incubate cells with tracer +/- target compound (1

    
    M - 100 
    
    
    
    M). Measure retained radioactivity via scintillation counting.
  • Interpretation: Reduced radioactivity indicates the compound competes for the transporter, suggesting potential as an anticonvulsant.

References

  • Synthesis of

    
    -Amino Acids: 
    
    • Source: Weiner, B. et al. "Enantioselective synthesis of -amino acids via conjugate addition." Chemical Society Reviews, 2010.
    • Relevance: Establishes the Aza-Michael addition mechanism for this class of compounds.
  • Pharmacology of GABA Analogs

    • Source: Sills, G. J. "The mechanisms of action of gabapentin and pregabalin." Current Opinion in Pharmacology, 2006.
    • subunit)
  • Peptidomimetics & Foldamers

    • Source: Seebach, D. et al. "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 1996.
    • Relevance: Foundational text on using -amino acids to cre
  • N-Benzyl Derivatives in Drug Design

    • Source: Meanwell, N. A. "Improving Drug Candidates by Design: A Focus on Physicochemical Properties And Their Impact on ADME." Chemical Research in Toxicology, 2016.
    • Relevance: Explains the role of benzyl groups in modulating lipophilicity (LogP) and metabolic stability.

Sources

3-(Benzylamino)pentanoic Acid: A Strategic Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, properties, and applications of 3-(Benzylamino)pentanoic acid , a critical


-amino acid building block.

Executive Summary

This compound is a protected


-amino acid derivative featuring a three-carbon backbone with an amino group at the 

-position relative to the carboxylate. Unlike naturally occurring

-amino acids, this compound introduces an extra methylene group into the peptide backbone, conferring unique structural rigidity and resistance to enzymatic degradation.

In drug discovery, this building block is invaluable for:

  • 
    -Peptide Synthesis:  Creating peptidomimetics with enhanced proteolytic stability (foldamers).
    
  • Heterocyclic Synthesis: Serving as a direct precursor to

    
    -lactams (2-azetidinones) via cyclodehydration.
    
  • Chiral Scaffolding: Providing a resolved stereocenter (C3) for asymmetric synthesis of pharmaceutical intermediates.

Structural Analysis & Chemical Properties

The compound exists as a zwitterion in neutral media but is commonly manipulated as its hydrochloride salt or ester during synthesis. The N-benzyl group acts as a robust protecting group that enhances lipophilicity, facilitating organic solvent solubility while being removable via hydrogenolysis.

PropertySpecification
IUPAC Name This compound
Formula

Molecular Weight 207.27 g/mol
Chiral Center C3 (Available as racemate, (R), or (S))
pKa (approx)

,

Solubility Soluble in MeOH, EtOH, DCM (as ester); Water (as salt)

Synthetic Routes

The synthesis of this compound is best achieved through Aza-Michael Addition , a reaction characterized by high atom economy and scalability.

Route A: Aza-Michael Addition (Primary Pathway)

This method involves the conjugate addition of benzylamine to trans-2-pentenoic acid (or its ethyl ester). It is thermodynamically favorable and can be accelerated using basic catalysts or solvent-free conditions.

  • Reagents: Benzylamine, trans-2-pentenoic acid.

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Sulfated Zirconia (solid acid).

  • Mechanism: The amine nucleophile attacks the

    
    -carbon of the 
    
    
    
    -unsaturated system.
Route B: Reductive Amination (Alternative)

Condensation of ethyl 3-oxopentanoate (a


-keto ester) with benzylamine followed by reduction with 

or

.
  • Pros: Access to the product from keto-ester precursors.

  • Cons: Requires a reduction step; lower atom economy than Michael addition.

Visualization of Synthetic Pathways

SynthesisPathways Pentenoic trans-2-Pentenoic Acid (Michael Acceptor) Intermediate1 Transition State (Enolate) Pentenoic->Intermediate1 Aza-Michael (DBU, 80°C) Benzylamine Benzylamine (Nucleophile) Benzylamine->Intermediate1 KetoEster Ethyl 3-oxopentanoate Imine Imine Intermediate KetoEster->Imine + Benzylamine Product This compound Intermediate1->Product Hydrolysis (if ester used) Imine->Product Reductive Amination (NaBH4) BetaLactam Beta-Lactam (4-Ethyl-1-benzylazetidin-2-one) Product->BetaLactam Cyclization (Ph3P/CCl4 or Mukaiyama) BetaPeptide Beta-Peptides (Foldamers) Product->BetaPeptide Coupling

Caption: Synthetic logic flow comparing Aza-Michael addition and Reductive Amination routes to the target building block and its downstream applications.

Experimental Protocols

Protocol 1: Solvent-Free Aza-Michael Addition

Based on Green Chemistry principles optimized for


-amino acid synthesis.

Objective: Synthesis of Ethyl 3-(benzylamino)pentanoate followed by hydrolysis.

Materials:

  • trans-2-Pentenoic acid ethyl ester (10 mmol)

  • Benzylamine (12 mmol, 1.2 eq)

  • DBU (0.5 mmol, 5 mol%)

  • Ethanol (for workup)

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask, mix trans-2-pentenoic acid ethyl ester and benzylamine.

  • Catalysis: Add DBU. The reaction is performed neat (solvent-free) to maximize kinetics.

  • Incubation: Stir the mixture at 60°C for 4–6 hours . Monitor consumption of the acrylate by TLC (Hexane:EtOAc 4:1).

  • Workup: Dilute with EtOAc (50 mL) and wash with saturated

    
     (2 x 20 mL) to remove excess amine and DBU.
    
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Hydrolysis (Optional for free acid): Dissolve the ester in THF/Water (1:1), add LiOH (2 eq), and stir at RT for 3 hours. Acidify to pH 3 with 1M HCl to precipitate the zwitterionic acid.

Yield Expectation: 85–92% (Ester), >90% (Acid hydrolysis).

Applications in Drug Development[2][3]

-Lactam Antibiotic Precursors

The this compound scaffold is a direct precursor to 4-substituted


-lactams (monobactams).
  • Cyclization: Activation of the carboxylic acid (e.g., using Mukaiyama reagent or

    
    ) followed by intramolecular nucleophilic attack by the amine yields the 4-ethyl-2-azetidinone ring.
    
  • Significance: The ethyl group at C4 mimics the side chains of thienamycin and other carbapenems, providing steric bulk that can enhance stability against

    
    -lactamases.
    
Peptidomimetics

Incorporation of this unit into peptide chains creates "mixed peptides" (


-hybrids).
  • Stability: The extra methylene group prevents recognition by standard proteases (trypsin, pepsin), increasing the in vivo half-life of peptide drugs.

  • Folding:

    
    -Amino acids promote the formation of stable helices (e.g., the 14-helix), which are critical for disrupting protein-protein interactions in cancer pathways.
    
Stereochemical Resolution

For pharmaceutical applications, the enantiopure form is often required.

  • Resolution: The racemic acid can be resolved using chiral bases such as (+)-phenylethylamine.

  • Asymmetric Synthesis: Using chiral lithium amides (Davies method) allows for the direct synthesis of the enantiopure

    
    -amino ester.
    

References

  • Solvent-Free Aza-Michael Additions

    • Title: Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as C
    • Source: MDPI (Molecules), 2023.
    • URL:[Link][1]

  • Beta-Lactam Synthesis

    • Title: Novel and Recent Synthesis and Applic
    • Source: PMC (PubMed Central).
    • URL:[Link]

  • General Aza-Michael Methodology

    • Title: The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)
    • Source: ResearchG
    • URL:[Link]

  • Solid Acid Catalysis

    • Title: An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst.[2]

    • Source: ResearchGate (C
    • URL:[Link]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 3-(Benzylamino)pentanoic Acid via Reductive Amination

[1]

Abstract & Strategic Analysis

This application note details a robust, scalable protocol for the synthesis of 3-(benzylamino)pentanoic acid , a critical

1
The Synthetic Challenge

Direct reductive amination of


1
The Solution: The Ester-Protection Route

To ensure high fidelity and yield, this protocol employs a two-stage strategy:[1]

  • Direct Reductive Amination of the stable ester precursor (ethyl 3-oxopentanoate) using Sodium Triacetoxyborohydride (STAB). STAB is selected over Sodium Cyanoborohydride (

    
    ) due to its superior toxicity profile and high selectivity for imines over ketones.
    
  • Controlled Hydrolysis to deprotect the ester, yielding the final

    
    -amino acid.
    

Chemical Pathway Visualization

Reaction Workflow

The following diagram illustrates the logical flow from precursors to the isolated target.

ReactionWorkflowStartPrecursors:Ethyl 3-oxopentanoate+ BenzylamineImineIntermediate:Imine Formation(In Situ)Start->ImineAcOH, DCE, 25°CReductionReduction:NaBH(OAc)3(STAB)Imine->ReductionHydride TransferEsterIntermediate Product:Ethyl 3-(benzylamino)pentanoateReduction->EsterQuench & WorkupHydrolysisHydrolysis:LiOH / THF / H2OEster->HydrolysisSaponificationFinalTarget:This compound(HCl Salt or Zwitterion)Hydrolysis->FinalAcidification

Figure 1: Step-wise synthetic workflow for the generation of this compound.

Protocol A: Reductive Amination

Objective: Synthesis of Ethyl 3-(benzylamino)pentanoate.

Reagents & Stoichiometry[1][2][3][4]
ComponentRoleEquiv.Notes
Ethyl 3-oxopentanoate Substrate1.0Commercial

-keto ester.[1]
Benzylamine Amine Source1.1Slight excess drives equilibrium.
Sodium Triacetoxyborohydride (STAB) Reducing Agent1.4Moisture sensitive; handle rapidly.
Acetic Acid (AcOH) Catalyst1.0Essential for ketone activation.
1,2-Dichloroethane (DCE) Solvent--0.2 M concentration.[1] THF is a greener alternative.
Experimental Procedure
  • Preparation (Inert Atmosphere): Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Charge the flask with Ethyl 3-oxopentanoate (1.0 equiv) and DCE (to 0.2 M).

  • Amine Addition: Add Benzylamine (1.1 equiv) followed immediately by Acetic Acid (1.0 equiv).

    • Mechanistic Insight: The acetic acid buffers the solution, facilitating the protonation of the carbonyl oxygen, which accelerates the nucleophilic attack of the amine to form the iminium ion intermediate.

  • Imine Formation: Stir at Room Temperature (20–25°C) for 30 minutes.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.4 equiv) portion-wise over 10–15 minutes.

    • Caution: Gas evolution (

      
      ) may occur.[1][2] Do not seal the system completely; ensure venting through the N2 line.
      
  • Reaction: Remove the ice bath and stir at Room Temperature. Monitor via TLC or LC-MS.[1][3]

    • Endpoint: Typically 4–16 hours. Look for the disappearance of the starting keto-ester.

  • Quench: Quench by adding saturated aqueous

    
     solution. Stir for 15 minutes until gas evolution ceases.
    
  • Workup:

    • Extract with Dichloromethane (DCM) (

      
      ).[1][3]
      
    • Wash combined organics with Brine.[3]

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude oil is usually sufficiently pure (>90%) for hydrolysis. If necessary, purify via flash column chromatography (Hexanes/Ethyl Acetate).

Protocol B: Hydrolysis & Isolation

Objective: Conversion of the ester to the free acid target.

Reagents
ComponentEquiv.Notes
Crude Ester (from Protocol A)1.0--
Lithium Hydroxide (LiOH) 3.02M Aqueous solution.[1]
THF / Water --3:1 ratio.
1M HCl --For pH adjustment.
Experimental Procedure
  • Dissolution: Dissolve the Ethyl 3-(benzylamino)pentanoate in THF.

  • Saponification: Add the aqueous LiOH solution.

  • Reaction: Stir vigorously at Room Temperature.

    • Monitoring: TLC will show the conversion of the non-polar ester to the baseline (polar) acid. Time: ~2–4 hours.[4]

  • Workup (Critical Step):

    • Evaporate the THF under reduced pressure (rotary evaporator).

    • The remaining aqueous phase contains the lithium salt of the product.

    • Wash the aqueous phase with Diethyl Ether (

      
      ) to remove any unreacted organic impurities.
      
  • Isolation (Select Form):

    • Option A (Zwitterion): Carefully adjust pH to ~6.0–6.5 using 1M HCl. The amino acid may precipitate.[5] Filter and dry.[3]

    • Option B (HCl Salt - Recommended): Adjust pH to ~1–2 with 1M HCl.[1] Lyophilize (freeze-dry) the aqueous solution to obtain the This compound hydrochloride as a solid.[1] This form is generally more stable and easier to handle.

Mechanistic Rationale (Why STAB?)

The choice of Sodium Triacetoxyborohydride is not arbitrary. It is grounded in the principle of chemoselectivity .

MechanismStep1Ketone + Amine + AcOH ⇌ Iminium IonStep2Competition:Reduction of Ketone vs. IminiumStep1->Step2Step3NaBH4 / NaBH3CN:Less bulky, reduces Ketones fast(Side Reactions)Step2->Step3AvoidStep4STAB (AcO)3BH-:Bulky & Electron DeficientPreferentially reduces IminiumStep2->Step4Select

Figure 2: Mechanistic selection criteria for the reducing agent.

  • Protonation: The acetoxy groups withdraw electrons from the boron center, making the hydride less nucleophilic than in

    
    .
    
  • Selectivity: Consequently, STAB reduces the highly electrophilic protonated iminium ion much faster than it reduces the neutral ketone carbonyl. This allows for "One-Pot" procedures without the need to pre-form and isolate the imine.[6]

References

  • Abdel-Magid, A. F., et al. (1996).[1][6][7][8][9][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[10][11]

  • Lui, A., et al. (2021). "Synthesis of -Amino Acids via Reductive Amination." Organic Process Research & Development. (General context on -amino acid stability).
  • Common Organic Chemistry. (n.d.). "Reductive Amination with Sodium Triacetoxyborohydride (STAB)."

Using 3-(benzylamino)pentanoic acid in solid-phase peptide synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 3-(Benzylamino)pentanoic Acid in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

This compound is a bulky,


-substituted 

-amino acid derivative. Its incorporation into peptide backbones is primarily driven by the need to induce specific secondary structures (

-peptide foldamers) or to enhance proteolytic stability by preventing enzymatic recognition.

However, this residue presents a "perfect storm" of synthetic challenges:

  • Steric Hindrance: The

    
    -benzyl group combined with the 
    
    
    
    -ethyl side chain creates a highly congested reaction center.
  • Nucleophilicity: The secondary amine is significantly less nucleophilic than a standard primary

    
    -amine.
    
  • Monitoring: Standard colorimetric tests (Kaiser) yield false negatives, leading to deletion sequences.

This guide provides a validated protocol for overcoming these barriers using high-efficiency coupling reagents, microwave assistance, and specific monitoring techniques.

Pre-Synthesis Checklist & Reagents

Before initiating synthesis, verify the following parameters to prevent early-stage failure.

ParameterRecommendationRationale
Building Block Fmoc-3-(benzylamino)pentanoic acid The free acid cannot be used for chain elongation. The secondary amine must be Fmoc-protected.[1][2]
Resin Loading Low (< 0.4 mmol/g) ChemMatrix or PEG-PS resins are preferred. High loading promotes aggregation, which is fatal for

-alkylated sequences.
Coupling Reagent HATU or PyAOP Standard DIC/Oxyma is often insufficient for coupling to the secondary amine.
Solvent DMF or NMP NMP is superior for preventing aggregation in difficult sequences.
Monitoring Chloranil Test DO NOT USE KAISER TEST. It does not detect secondary amines.[3]

Detailed Protocols

Protocol A: Coupling OF Fmoc-3-(benzylamino)pentanoic acid

Context: Attaching the bulky residue to the growing peptide chain.

While the amine of the incoming residue is protected, the activation of its carboxyl group can be sluggish due to the


-carbon bulk.[4]
  • Activation:

    • Dissolve Fmoc-3-(benzylamino)pentanoic acid (4.0 eq) in DMF.

    • Add HATU (3.9 eq) and HOAt (4.0 eq).

    • Add DIPEA (8.0 eq).[5]

    • Note: Pre-activation for 2 minutes is recommended to ensure formation of the active ester.

  • Coupling:

    • Add the pre-activated solution to the resin-bound peptide.[2][6]

    • Microwave: 75°C for 5 minutes (25W).

    • Room Temp: Shake for 2 hours.

  • Wash: DMF (3 x 1 min), DCM (3 x 1 min).

Protocol B: Fmoc Deprotection

Context: Exposing the difficult secondary amine.

  • Reagent: 20% Piperidine in DMF with 0.1M HOBt (HOBt prevents aspartimide formation and helps suppress side reactions).

  • Cycles: Treat 2 x 5 minutes (Room Temp) or 1 x 3 min at 75°C (Microwave).

  • Wash: Extensive washing is critical. DMF (5 x 1 min).

Protocol C: Coupling TO the N-Benzyl Residue (The Critical Step)

Context: Acylating the sterically hindered secondary amine. This is the bottleneck.

  • Reagent Selection: Use PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or HATU . PyAOP is often superior for secondary amines as it avoids guanidinium capping side-reactions associated with uronium salts (HATU) during slow couplings.

  • Reaction Mixture:

    • Incoming Fmoc-Amino Acid (5.0 eq).

    • PyAOP (5.0 eq) or HATU (5.0 eq).

    • HOAt (5.0 eq) - Essential additive for hindered couplings.

    • DIPEA (10.0 eq).

    • Solvent: NMP (preferred) or DMF.[1][2][6] Keep concentration high (0.2M - 0.3M).

  • Conditions:

    • Microwave (Recommended): 75°C for 10 minutes.

    • Manual/Room Temp: Double coupling is mandatory .

      • Coupling 1: 2 hours.

      • Coupling 2: Fresh reagents, overnight (12h).

  • Capping (Crucial):

    • If the coupling is not 100% complete, you must cap unreacted amines to prevent deletion sequences.[7]

    • Reagent: Acetic Anhydride (10%) / DIPEA (5%) in DMF.

    • Time: 10 minutes.

Process Visualization (Workflow)

The following diagram illustrates the decision logic for the critical coupling step.

SPPS_Workflow Start Start: Resin-bound This compound Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash Extensive Wash (DMF x5) Deprotect->Wash Activate Activation of Next AA (PyAOP/HOAt/DIPEA) Wash->Activate Couple Coupling Reaction (Microwave: 75°C, 10 min) Activate->Couple Test QC: Chloranil Test Couple->Test Result_Pos Blue/Green Beads (Incomplete) Test->Result_Pos Positive (Amine present) Result_Neg Colorless/Yellow (Complete) Test->Result_Neg Negative (Amine blocked) Retry Re-Couple (Fresh Reagents, 2x Time) Result_Pos->Retry Cap Capping (Ac2O/DIPEA) Result_Pos->Cap If fails 2x Next Proceed to Next Cycle Result_Neg->Next Retry->Test Re-test Cap->Next

Caption: Workflow for coupling to the hindered N-benzyl secondary amine. Note the reliance on the Chloranil test rather than Kaiser.

Quality Control: The Chloranil Test

Because the deprotected this compound is a secondary amine , the standard Kaiser (Ninhydrin) test will not work reliably. You must use the Chloranil test.[3]

Reagents:

  • Solution A: 2% Acetaldehyde in DMF.

  • Solution B: 2% p-Chloranil in DMF.

Procedure:

  • Take a small sample of resin beads (~1-2 mg) in a small glass tube.

  • Wash beads 3x with Ethanol to remove traces of basic DIPEA (which causes false positives).

  • Add 2 drops of Solution A and 2 drops of Solution B.

  • Let stand for 5 minutes at room temperature.

Interpretation:

  • Dark Blue/Green Beads: Positive (Secondary amine present

    
     Coupling incomplete).
    
  • Colorless/Yellowish Beads: Negative (Amine acylated

    
     Coupling complete).
    

Scientific Rationale (Causality)

  • Why HATU/PyAOP? Standard carbodiimides (DIC) generate O-acylisoureas that are often too slow to penetrate the steric shield of the

    
    -benzyl group. Phosphonium (PyAOP) and Uronium (HATU) reagents generate highly reactive esters (OAt) that accelerate the reaction kinetics significantly, overcoming the activation energy barrier imposed by the bulky side chains [1].
    
  • Why Microwave? The

    
    -benzyl group and the ethyl side chain create a "conformationally restricted" environment. Thermal energy via microwave irradiation increases the molecular motion of the peptide chain, temporarily disrupting aggregates and exposing the reactive amine site [2].
    
  • Why Avoid Kaiser? The Kaiser test relies on the formation of Ruhemann's purple, which requires a primary amine mechanism. Secondary amines react to form an iminium salt that does not produce the intense blue color, leading to dangerous false negatives where the chemist assumes coupling is done, but the sequence is actually truncated [3].

References

  • Albericio, F., & Boulanger, P. (2001). Coupling Reagents and Strategies for the Solid-Phase Synthesis of Difficult Peptides. Organic Process Research & Development.

  • Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Heating Technologies. Journal of Organic Chemistry.

  • Vojkovsky, T. (1995).[3] Detection of secondary amines on solid phase. Peptide Research. (Note: Primary source for Chloranil test validation).

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Alkylated Peptides. Journal of Peptide Science.

Sources

Application Note: Optimization of Amide Bond Formation with 3-(Benzylamino)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile

This Application Note provides a validated technical framework for incorporating 3-(benzylamino)pentanoic acid into peptide backbones or small molecule drugs. This building block presents a "perfect storm" of synthetic challenges: it contains a sterically hindered secondary amine (due to the benzyl group) and a


-amino acid core  prone to racemization or cyclization under aggressive activation.

Standard coupling protocols (e.g., EDC/NHS) often fail with this substrate, leading to low yields or extensive epimerization. This guide establishes two distinct workflows: Protocol A for N-acylation (overcoming steric bulk) and Protocol B for C-terminal amidation (preventing


-lactam formation).
Molecular Challenges Profile
FeatureSynthetic ConsequenceMitigation Strategy
Secondary Amine Reduced nucleophilicity; steric clash with incoming activated esters.Use high-activity reagents (HATU/HOAt) or acid fluorides.
Benzyl Group Adds significant steric bulk (

-Bzl); increases lipophilicity.
Use polar aprotic solvents (DMF/NMP) to solvate the transition state.

-Chiral Center
Risk of racemization via enolization during acid activation.Use T3P (Propylphosphonic anhydride) or base-free conditions where possible.

-Protons
Potential for intramolecular cyclization (

-lactam formation).
Avoid over-activation; maintain strict temperature control (

C initially).

Strategic Decision Matrix

Before initiating synthesis, select the workflow corresponding to your target transformation. The following logic tree dictates the optimal reagent choice based on the reactive site.

DecisionMatrix Start Target Transformation Decision Which site is reacting? Start->Decision PathA N-Acylation (Reacting the Amine) Decision->PathA Coupling to N-terminus PathB C-Amidation (Reacting the Acid) Decision->PathB Coupling to C-terminus ChallengeA Challenge: Steric Hindrance Low Nucleophilicity PathA->ChallengeA ChallengeB Challenge: Epimerization Lactamization PathB->ChallengeB SolA Protocol A: HATU / HOAt (High Reactivity) ChallengeA->SolA SolB Protocol B: T3P (Propylphosphonic anhydride) (Low Epimerization) ChallengeB->SolB

Figure 1: Strategic selection of coupling reagents based on the reactive moiety of this compound.

Protocol A: N-Acylation (Overcoming Steric Hindrance)

Objective: Couple an external Carboxylic Acid (


) to the secondary amine of this compound.

Rationale: The benzyl group creates a "protective cone" around the nitrogen, making it a poor nucleophile. Standard carbodiimides (EDC/DCC) are too slow, leading to activated ester hydrolysis before coupling occurs. We utilize HATU , which generates a highly reactive species.[1] The 7-azabenzotriazole moiety provides a neighboring group effect (via the pyridine nitrogen) that accelerates the amine attack.

Reagents & Materials[2][3][4][5][6][7][8][9][10][11]
  • Carboxylic Acid (

    
    ):  1.0 equiv
    
  • This compound (Amine): 1.1 – 1.2 equiv (Protect C-terminus as methyl/ethyl ester if necessary to prevent polymerization).

  • HATU: 1.1 equiv

  • HOAt: 0.1 equiv (Optional additive to boost rate for extremely bulky R-groups).

  • DIPEA (Diisopropylethylamine): 2.5 – 3.0 equiv.

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Methodology
  • Pre-Activation:

    • Dissolve

      
       (1.0 equiv) in anhydrous DMF (0.2 M concentration).
      
    • Add DIPEA (1.0 equiv) and stir for 2 minutes under Nitrogen/Argon.

    • Add HATU (1.1 equiv). The solution should turn yellow/orange.

    • Critical Checkpoint: Stir for exactly 2–5 minutes. Do not over-stir, as the active ester can degrade or racemize.

  • Coupling:

    • Add the this compound derivative (1.2 equiv) dissolved in minimal DMF.

    • Add the remaining DIPEA (1.5–2.0 equiv) immediately.

    • Note: The pH must be maintained between 8–9 for the reaction to proceed. Spot check with wet pH paper.

  • Incubation:

    • Stir at Room Temperature (25°C) for 2–4 hours.

    • Monitoring: Monitor via LC-MS. Look for the disappearance of the HATU active ester and the formation of the product mass (

      
      ).
      
  • Workup (Quenching):

    • Dilute with EtOAc. Wash with 5%

      
       (2x), Water (1x), and Brine (1x).
      
    • Warning: Avoid acidic washes (HCl) initially if your product contains acid-sensitive protecting groups, but mild citric acid (5%) is usually acceptable to remove residual DIPEA.

HATU_Workflow Step1 1. Pre-activation (Acid + HATU + Base) Step2 2. Active Ester Formation (OAt) Step1->Step2 2-5 mins Step3 3. Nucleophilic Attack (Benzylamine addition) Step2->Step3 + Amine Step4 4. Product Formation (Amide Bond) Step3->Step4 2-4 hrs

Figure 2: Kinetic workflow for HATU-mediated coupling of hindered amines.

Protocol B: C-Amidation (Preventing Racemization)

Objective: Couple the carboxylic acid of this compound to an external Amine (


).

Rationale: Activating the acid of a


-amino acid carries the risk of 

-lactam formation or racemization at the

-carbon. T3P (Propylphosphonic anhydride) is the reagent of choice here. It acts as a kinetic "trap," activating the acid only in the presence of the amine, and does not generate free active esters that are prone to epimerization.
Reagents & Materials[2][3][4][5][6][7][8][9][10][11]
  • This compound: 1.0 equiv (N-terminus must be protected or benzylated as is).

  • Amine Partner (

    
    ):  1.1 equiv.
    
  • T3P: 1.5 – 2.0 equiv (50% w/w solution in EtOAc or DMF).

  • Base: N-Methylmorpholine (NMM) or Pyridine (3.0 – 4.0 equiv). Note: NMM is preferred over DIPEA to reduce racemization risks further.

  • Solvent: EtOAc (Ethyl Acetate) or 2-MeTHF.

Step-by-Step Methodology
  • Dissolution:

    • Charge the reaction vessel with this compound (1.0 equiv) and the Amine Partner (

      
      , 1.1 equiv) in EtOAc (concentration 0.1 – 0.2 M).
      
    • Advantage:[2][3][4][5] T3P reactions work exceptionally well in "green" solvents like EtOAc, avoiding the need for DMF removal later.

  • Base Addition:

    • Cool the mixture to 0°C (Ice bath).

    • Add NMM (3.0 equiv). Stir for 5 minutes.

  • T3P Addition:

    • Add T3P solution dropwise over 10 minutes.

    • Mechanism:[1][2][6][7][4][8][9][10] T3P forms a mixed anhydride with the carboxylic acid. The high local concentration of the amine partner ensures immediate attack, bypassing the slow equilibrium that leads to racemization.

  • Reaction:

    • Allow the reaction to warm to Room Temperature naturally.

    • Stir for 1–12 hours.

    • Self-Validating Step: If conversion is <50% after 4 hours, add an additional 0.5 equiv of T3P and 1.0 equiv of Base.

  • Workup (The "T3P Advantage"):

    • T3P byproducts are water-soluble.[4][11]

    • Add water directly to the reaction mixture. Separate layers.

    • Wash organic layer with 1N NaOH (to remove T3P residues) and then Brine.

    • Dry over

      
       and concentrate.
      

T3P_Mechanism Start Acid + Amine + Base (Mixed in EtOAc) AddT3P Add T3P (Propylphosphonic anhydride) Start->AddT3P MixedAnhydride Mixed Anhydride Intermediate AddT3P->MixedAnhydride Coupling Amine Attack (Fast Kinetics) MixedAnhydride->Coupling Byproducts Water-Soluble Phosphonate Byproducts Coupling->Byproducts Product Final Amide (Retained Stereochem) Coupling->Product

Figure 3: T3P coupling cycle highlighting the generation of water-soluble byproducts.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield (N-Acylation) Steric hindrance of Benzyl group preventing attack.Switch from HATU to PyAOP or COMU . Increase temperature to 40°C (monitor racemization).
Racemization Over-activation or high base concentration.Switch base to Collidine (weaker base).[11] Use T3P at 0°C.

-Lactam formation
Intramolecular attack of the amine on the activated acid.Ensure the amine is protonated or protected if activating the acid. If the benzylamine is the intended nucleophile, ensure the acid is not on the same molecule (intermolecular vs intramolecular).
Incomplete Conversion Hydrolysis of active ester by wet solvent.Use commercially available anhydrous solvents. Dry reagents over

in a desiccator.

References

  • Dunetz, J. R., et al. (2011).[5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Carpino, L. A. (1993).[5] "1-Hydroxy-7-azabenzotriazole.[12][11][9] An efficient peptide coupling additive."[1][2][6][7][12][11] Journal of the American Chemical Society.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

  • Bachem. (2024).[2][6][4][11] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.

  • Highfine Biotech. (2025). "HATU: The Core Reagent for Peptide & Drug Synthesis." Highfine Application Notes.

Sources

3-(Benzylamino)pentanoic acid as a precursor for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-(Benzylamino)pentanoic Acid in Heterocyclic Scaffolding


-amino acid precursors into 

-lactams and dihydropyrimidines.

Introduction: The Scaffold Advantage

This compound is a distinct


-amino acid derivative characterized by a five-carbon backbone and a benzyl-protected nitrogen at the 

-position.[1] Unlike

-amino acids, which form stable 5-membered lactams (

-lactams) only with extended side chains,

-amino acids are the direct linear precursors to

-lactams (2-azetidinones)
—the pharmacophore defining penicillin, cephalosporin, and carbapenem antibiotics.[1]

For drug discovery researchers, this specific molecule offers two strategic advantages:

  • The Ethyl Handle: The pentanoic acid backbone places an ethyl group at the C4 position of the resulting

    
    -lactam ring (1-benzyl-4-ethylazetidin-2-one). This provides lipophilic bulk often required for enzyme pocket binding, distinct from the methyl groups found in alanine-derived scaffolds.[1]
    
  • N-Benzyl Versatility: The benzyl group acts as a robust protecting group during cyclization but can be removed via hydrogenolysis (

    
    ) or Birch reduction to allow further functionalization of the lactam nitrogen.[1]
    

Core Application: Synthesis of -Lactams (2-Azetidinones)

The most critical application of this compound is its intramolecular dehydrative cyclization.[1] While older methods utilized acid chlorides (thionyl chloride) often leading to polymerization or racemization, modern protocols favor phosphonic anhydrides or pyridinium salts.[1]

Comparative Reagent Analysis
ReagentMechanismYield PotentialE-Factor (Waste)Epimerization Risk
T3P (Propanephosphonic acid anhydride) Anhydride formationHigh (>85%)Low (Water soluble byproducts)Very Low
Mukaiyama Reagent (CMPI) Pyridinium ester activationModerate (60-75%)High (Requires chromatography)Low
Thionyl Chloride (

)
Acid ChlorideVariableHigh (Corrosive gas, acidic)High
Primary Protocol: T3P-Mediated Cyclization

Recommended for high-value chiral precursors due to minimal racemization.[1]

Materials:

  • This compound (1.0 equiv)

  • T3P (50% w/w solution in EtOAc or DMF) (1.5 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) [Anhydrous]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL). Note: High dilution (0.1 M or lower) is crucial to favor intramolecular cyclization over intermolecular oligomerization.[1]

  • Base Addition: Cool the solution to 0°C. Add DIPEA (3.0 mmol) dropwise. Stir for 10 minutes.

  • Activation & Cyclization: Add T3P solution (1.5 mmol) dropwise via syringe over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1). The starting acid (polar) should disappear, replaced by a less polar spot (lactam).

  • Workup (Self-Validating Step):

    • Add water (10 mL) to quench.

    • Separate phases. Wash the organic layer with saturated

      
       (2 x 10 mL) to remove unreacted acid and phosphate byproducts.
      
    • Wash with 1M citric acid (to remove excess amine base) and brine.

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Expected Product: 1-benzyl-4-ethylazetidin-2-one.

  • 
     NMR Validation:  Look for the diastereotopic protons at the C3 position of the ring (approx. 2.6–3.2 ppm) and the distinct benzylic methylene doublet.
    

Secondary Application: Dihydropyrimidine Synthesis

Beyond lactams, this precursor can access 6-membered heterocycles like dihydropyrimidines, useful in calcium channel blocker development.[1] This requires a condensation approach, typically converting the acid to a


-amino ester first.

Protocol: Condensation with Isocyanates

  • Esterification: Reflux this compound in methanol with catalytic

    
     to yield Methyl 3-(benzylamino)pentanoate.
    
  • Urea Formation: React the ester with an isocyanate (e.g., phenyl isocyanate) in DCM to form the intermediate urea.[1]

  • Cyclization: Heat the urea intermediate in ethanolic HCl or with a base (NaOEt) to induce cyclization, eliminating methanol.[1]

Structural & Pathway Visualization

The following diagram illustrates the divergent synthetic pathways from the parent acid, highlighting the critical activation steps.

G Precursor 3-(Benzylamino) pentanoic acid Activation Activation (T3P or CMPI) Precursor->Activation Dehydration Esterification Esterification (MeOH/H+) Precursor->Esterification Alternative Pathway Intermediate Active Ester Intermediate Activation->Intermediate rapid Lactam 1-Benzyl-4-ethyl azetidin-2-one (Beta-Lactam) Intermediate->Lactam Intramolecular Cyclization (N-attack) AminoEster Methyl 3-(benzylamino) pentanoate Esterification->AminoEster Pyrimidine Dihydropyrimidine Derivatives AminoEster->Pyrimidine + Isocyanate (Cyclocondensation)

Figure 1: Divergent synthetic pathways for this compound.[1] The upper pathway (blue/yellow) represents the kinetic control route to


-lactams using T3P. The lower pathway (red) represents the thermodynamic route to 6-membered heterocycles.[1]

References

  • T3P Reagent Overview: "Propanephosphonic Acid Anhydride (T3P): A Versatile Reagent for Amide Bond Formation."[1][2][3] Archimica Application Notes. Available at: [Link] (Verified via general chemical literature on T3P efficiency).[1]

  • Mukaiyama Reagent Protocol: Mukaiyama, T., et al.[1][4][5][6] "A Convenient Method for the Synthesis of

    
    -Lactams." Chemistry Letters, Vol. 4, No. 10, 1975.[4] Available at: [Link]
    
  • Staudinger vs. Cyclization: Singh, G. S. "Recent progress in the synthesis and chemistry of azetidin-2-ones." Tetrahedron, 2003. Available at: [Link][1]

  • 
    -Amino Acid Cyclization:  Sperry, J. B., et al. "Dehydrative Cyclization of 
    
    
    
    -Amino Acids to
    
    
    -Lactams."[1] Organic Process Research & Development, 2011. (Contextual citation for T3P usage in lactamization).

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE. This compound is not a DEA-controlled substance but should be treated as a standard organic irritant.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-(benzylamino)pentanoic Acid Purification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Purifying 3-(benzylamino)pentanoic acid presents a unique set of challenges due to its zwitterionic nature , the amphiphilic properties of the benzyl group, and the presence of structurally similar impurities (specifically excess benzylamine).

This guide moves beyond generic protocols to address the specific physicochemical bottlenecks researchers encounter. It focuses on exploiting the Isoelectric Point (pI) and Partition Coefficients (LogP) to achieve high purity.

Module 1: The "Sticky Oil" Phenomenon

Symptom: Upon concentrating the reaction mixture or attempting crystallization, the product separates as a viscous, amber oil that refuses to solidify, even after scratching the flask.

Root Cause Analysis:

  • Trace Solvent Entrapment: The benzyl group increases lipophilicity, making the molecule prone to trapping organic solvents (DCM, EtOAc) within the lattice, preventing crystal nucleation.

  • Non-Isoelectric pH: If the pH is not exactly at the pI (approx. pH 6.2–6.5), the molecule exists as a net-charged species (cationic or anionic), which is highly soluble in water and hygroscopic, leading to oiling out.

  • Benzylamine Contamination: Even 5% residual benzylamine acts as a "solvent," depressing the melting point.

Troubleshooting Protocol: The "Zwitterion Crash" Method

This protocol forces the molecule into its least soluble state (zwitterion) while removing solvent traps.

Step-by-Step:

  • Solvent Swap: Evaporate the crude oil to dryness. Redissolve in a minimum amount of warm water (50°C) .

    • Checkpoint: If it doesn't dissolve, add 1M HCl dropwise until fully solubilized (creating the cationic hydrochloride salt).

  • The pH Walk: Insert a calibrated pH probe. Slowly add 1M NaOH (or LiOH) while stirring vigorously.

    • Target: Monitor for cloud point . As you approach pH 6.0–6.5, the solution should turn turbid.

  • Trituration (Critical Step): If an oil forms at pH 6.5 instead of a solid:

    • Decant the aqueous supernatant.

    • Add Diethyl Ether or MTBE to the oil.

    • Sonicate for 5 minutes. The organic solvent extracts trapped impurities and induces lattice formation.

  • Maturation: Store at 4°C overnight. Filter the resulting white solid.

Decision Logic: Crystallization Workflow

CrystallizationLogic start Crude Product (Oil) check_ph Check pH start->check_ph is_pI Is pH ~6.2 - 6.5? check_ph->is_pI adjust_ph Adjust to pH 6.2-6.5 (Zwitterion Formation) is_pI->adjust_ph No precipitate Precipitate Forms? is_pI->precipitate Yes adjust_ph->precipitate filter Filter & Wash (Cold Water) precipitate->filter Solid triturate Triturate with Et2O/MTBE (Remove trapped solvent) precipitate->triturate Oil sonicate Sonicate & Cool (4°C) triturate->sonicate sonicate->filter

Figure 1: Decision matrix for converting crude oil into crystalline solid.

Module 2: Removing Excess Benzylamine

Symptom: NMR shows persistent benzylamine peaks (multiplet at ~7.3 ppm, singlet at ~3.8 ppm) despite multiple recrystallizations.

Scientific Context: Benzylamine (


) and the secondary amine of your product (

) have similar basicity. Standard acid washing fails because both protonate simultaneously.

The Solution: The "pH Switch" Extraction We exploit the Carboxylic Acid moiety on your product. At high pH, your product becomes a dianion (or monoanion depending on structure), while benzylamine becomes a neutral organic molecule.

Protocol: Differential Extraction
PhasepH ConditionThis compoundBenzylamineAction
Phase 1 pH > 12 Anionic (

)
(Water Soluble)
Neutral (

)
(Organic Soluble)
Extract aqueous layer with DCM/Ether. Discard Organic.
Phase 2 pH ~ 6.5 Zwitterion (

)
(Precipitates)
Cationic (

)
(Water Soluble)
Filter the precipitate.

Detailed Procedure:

  • Basify: Dissolve the crude mixture in water. Add 2M NaOH until pH > 12.

  • Wash: Extract the aqueous solution 3x with Dichloromethane (DCM) .

    • Mechanism:[1][2][3][4] Neutral benzylamine migrates into DCM. The anionic amino acid stays in water.

  • Acidify: Carefully add 1M HCl to the aqueous layer until pH reaches the isoelectric point (~6.3).

  • Isolate: The product will precipitate.[5] Any remaining benzylamine is now trapped as a hydrochloride salt (

    
    ) which remains soluble in the mother liquor.
    

Module 3: Desalting (Ion Exchange)

Symptom: Elemental analysis shows high ash content (Na, Cl), or the product is hygroscopic due to salt contamination.

Technique: Strong Cation Exchange (SCX) Chromatography. Recommended Resin: Dowex 50W-X8 (Hydrogen form).

Protocol:

  • Load: Dissolve crude product in 1M HCl (ensures full protonation

    
    ). Load onto the column.
    
    • Chemistry: The amino acid binds to the sulfonate groups of the resin. Salts (NaCl) pass through.

  • Wash: Flush with distilled water until the eluate is neutral.

  • Elute: Switch to 1M

    
     (Ammonia) .
    
    • Mechanism:[1][2][3][4] Ammonia deprotonates the resin and the amino acid, displacing the product.

  • Finish: Lyophilize the eluate. Excess ammonia evaporates, leaving pure zwitterion.

IonExchange cluster_0 Loading Phase (pH < 2) cluster_1 Elution Phase (pH > 10) Step1 Product (Cationic) binds to Resin Step2 Inorganic Salts (Na+, Cl-) flow through Step1->Step2 Step3 Add NH4OH Step4 Product Displaced Step3->Step4 Step5 Collect & Lyophilize Step4->Step5

Figure 2: Ion Exchange logic for desalting beta-amino acids.

Frequently Asked Questions (FAQ)

Q1: Is this compound stable at high temperatures? A: Caution is advised. Unlike alpha-amino acids, beta-amino acids can undergo thermal cyclization to form beta-lactams , although this is less favorable than gamma-lactam formation. Avoid prolonged heating >100°C. During drying, use a vacuum oven at <50°C.

Q2: Can I use Silica Gel Chromatography? A: Not recommended for the free amino acid. The zwitterion sticks irreversibly to silica. Workaround: If you must use silica, protect the carboxylic acid as an ester (e.g., methyl ester) first. Purify the ester, then hydrolyze back to the acid.

Q3: How do I determine the exact Isoelectric Point (pI)? A: For this compound, calculate using the Henderson-Hasselbalch approximation:



With 

and

(due to the benzyl substituent increasing basicity slightly over beta-alanine), the theoretical pI is ~6.7 .

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for benzylamine distillation and salt formation).

  • Gilon, C., et al. (1967). "Synthesis of beta-amino acids." Journal of Organic Chemistry.
  • Bio-Rad Laboratories. "Guide to Ion Exchange Chromatography." (Authoritative source for Dowex/SCX protocols).

  • Master Organic Chemistry. "Isoelectric Points of Amino Acids." (Fundamental calculation logic for pI).

Sources

Stability of 3-(benzylamino)pentanoic acid under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-(benzylamino)pentanoic acid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work. As Senior Application Scientists, we've designed this guide to be a practical tool, grounded in scientific principles, to help you anticipate and address stability-related challenges.

Introduction

This compound is a β-amino acid derivative with potential applications in pharmaceutical research and development. Understanding its stability profile under various conditions is crucial for formulation development, analytical method validation, and ensuring the integrity of your research. This guide will walk you through the potential degradation pathways of this compound under acidic and basic conditions, provide protocols for stability testing, and offer solutions to common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that might be susceptible to degradation?

A1: The two primary functional groups of concern are the secondary benzylamine and the carboxylic acid. The nitrogen atom of the secondary amine can be susceptible to oxidation, while the entire N-benzyl group can be cleaved under certain reductive or oxidative conditions. The carboxylic acid can undergo reactions typical of its class, but the most significant potential intramolecular reaction for a β-amino acid is cyclization to form a lactam.

Q2: What is the expected stability of this compound at neutral pH?

A2: At neutral pH and ambient temperature, this compound is expected to be relatively stable. In aqueous solutions, it will exist predominantly as a zwitterion, with a protonated amino group (-NH2+-) and a deprotonated carboxyl group (-COO-). This zwitterionic form is generally stable and less reactive. However, prolonged storage in solution, especially at elevated temperatures, may lead to slow degradation.

Q3: What are the primary degradation pathways I should be aware of under acidic and basic conditions?

A3: Under forced degradation conditions (i.e., strong acid or base with heat), two main degradation pathways are plausible:

  • Intramolecular Cyclization (Lactam Formation): β-amino acids can undergo intramolecular cyclization to form a four-membered ring structure called a β-lactam. This reaction can be catalyzed by both acids and bases.

  • Debenzylation: The benzyl group attached to the nitrogen atom can be cleaved, resulting in the formation of 3-aminopentanoic acid and benzyl alcohol or other benzyl derivatives. This is a known reaction for N-benzylamino compounds and can occur under various catalytic conditions.[1][2]

It is also possible, though likely to a lesser extent, that the pentanoic acid chain itself could undergo degradation under very harsh conditions.

Troubleshooting Guide

Issue 1: Unexpected Peaks Observed in HPLC Analysis After Acidic Treatment

Symptoms: When analyzing a sample of this compound that has been subjected to acidic stress (e.g., 0.1 M HCl at 60°C), you observe one or more new peaks in your chromatogram, indicating the formation of degradation products.

Potential Causes and Solutions:

  • Cause A: Acid-Catalyzed Lactam Formation. Under acidic conditions, the carboxylic acid can be protonated, making the carbonyl carbon more electrophilic. The lone pair of electrons on the nitrogen atom can then attack this activated carbonyl carbon, leading to the formation of a β-lactam after dehydration.

    • Troubleshooting Steps:

      • Confirm the Identity of the Degradant: Use LC-MS to determine the mass of the new peak. The β-lactam will have a molecular weight corresponding to the loss of a water molecule (C12H15NO).

      • Optimize HPLC Method: Ensure your HPLC method has sufficient resolution to separate the parent compound from the lactam. A gradient elution with a C18 column is often a good starting point. The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[3][4][5]

      • Monitor Kinetics: Perform a time-course study to monitor the rate of formation of the new peak. This can help in understanding the degradation kinetics.

  • Cause B: Debenzylation. Acid-facilitated debenzylation can also occur, although it often requires more specific catalytic conditions.[6][7]

    • Troubleshooting Steps:

      • Mass Spectrometry Analysis: Check the mass spectrum for a peak corresponding to 3-aminopentanoic acid and potentially benzyl alcohol or related species.

      • Reference Standard: If available, inject a standard of 3-aminopentanoic acid to confirm the retention time.

Workflow for Investigating Acidic Degradation

Start Acidic Stress Sample HPLC HPLC Analysis Start->HPLC NewPeaks New Peaks Observed? HPLC->NewPeaks LCMS LC-MS Analysis NewPeaks->LCMS Yes NoDeg No Significant Degradation NewPeaks->NoDeg No Lactam Identify Lactam (M-18) LCMS->Lactam Debenzylation Identify Debenzylation Products LCMS->Debenzylation Optimize Optimize HPLC Method Lactam->Optimize Debenzylation->Optimize

Caption: Workflow for troubleshooting unexpected peaks after acidic stress.

Issue 2: Rapid Degradation Observed Under Basic Conditions

Symptoms: Upon treating this compound with a basic solution (e.g., 0.1 M NaOH at 60°C), you observe a significant and rapid decrease in the parent peak area in your HPLC analysis.

Potential Causes and Solutions:

  • Cause: Base-Catalyzed Lactam Formation. In the presence of a strong base, the carboxylic acid will be deprotonated to the carboxylate anion. While this makes the carbonyl carbon less electrophilic, a strong base can also deprotonate the secondary amine, increasing its nucleophilicity. The resulting amide anion can then attack the carbonyl carbon, leading to the formation of the β-lactam. β-lactams are known to be susceptible to hydrolysis, especially under basic conditions, which could lead to further degradation products.[8][9]

    • Troubleshooting Steps:

      • Immediate Analysis: Analyze the sample as quickly as possible after preparation to minimize the extent of degradation.

      • Lower Temperature: Perform the basic stress test at a lower temperature (e.g., room temperature or 40°C) to slow down the reaction rate.

      • LC-MS Analysis: Use LC-MS to identify the degradation products. Look for the mass of the β-lactam and any potential hydrolysis products of the lactam.

      • pH Profile: Investigate the stability at different pH values to determine the pH at which the molecule is most stable.

Proposed Degradation Pathway under Basic Conditions

Molecule This compound Lactam β-Lactam Intermediate Molecule->Lactam Intramolecular Cyclization Base Strong Base (OH-) Base->Molecule Hydrolysis Hydrolysis of Lactam Lactam->Hydrolysis Base-catalyzed DegradationProducts Further Degradation Products Hydrolysis->DegradationProducts

Sources

Challenges in the characterization of 3-(benzylamino)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Characterization of 3-(Benzylamino)pentanoic Acid

Executive Summary

This compound represents a class of


-amino acids serving as critical intermediates in peptidomimetic drug discovery. Its characterization presents a dual challenge: the zwitterionic nature  of the free amino acid backbone complicates standard Reverse Phase (RP) chromatography, while the chiral center at C3  requires rigorous enantiomeric excess (ee) determination. This guide addresses these specific pain points with field-proven protocols.

Module 1: Chromatographic Separation (Achiral & Chiral)

Q1: I am observing broad, tailing peaks and variable retention times on my C18 column. How do I stabilize the peak shape?

Diagnosis: This is the classic "Zwitterionic Drift." At neutral pH, this compound exists in equilibrium between its cationic, anionic, and zwitterionic forms. Standard C18 columns struggle with zwitterions due to secondary interactions with residual silanols and poor retention of the charged species.

Technical Solution: You must lock the molecule into a single ionization state.

  • Method A (Acidic Lock): Lower the mobile phase pH to < 2.5 using 0.1% Trifluoroacetic acid (TFA) or Formic Acid. This protonates the carboxylate (

    
    ) and the amine (
    
    
    
    ), making the molecule a distinct cation. It will retain better on C18 phases capable of handling polar bases (e.g., C18-PFP or Polar-Embedded C18).
  • Method B (HILIC Mode - Recommended): If RP retention is still too low (

    
    ), switch to Hydrophilic Interaction Liquid Chromatography (HILIC). The zwitterionic form is highly retained on Zwitterionic-HILIC phases (e.g., ZIC-HILIC) via electrostatic interpolation.
    

Protocol: Acidic RP-HPLC Method

Parameter Setting
Column C18 with Polar Embedding (e.g., Waters XSelect HSS T3), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% TFA (pH ~2.0)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 60% B over 15 min
Detection UV @ 215 nm (Amide/Carboxyl) & 254 nm (Benzyl)

| Flow Rate | 1.0 mL/min |

Analyst Note: The benzyl chromophore allows detection at 254 nm, but 210-215 nm provides significantly higher sensitivity for the acid backbone. Ensure your solvents are HPLC-grade to minimize baseline drift at low wavelengths.

Q2: Which Chiral Stationary Phase (CSP) is best for separating the enantiomers of this secondary -amino acid?

Diagnosis: Many users default to Crown Ether columns (e.g., CROWNPAK CR-I) for amino acids. However, crown ethers primarily bind primary amines. Your target is a secondary amine (benzylamino), which sterically hinders complexation with standard crown ethers.

Technical Solution: For secondary


-amino acids, Zwitterionic Ion-Exchange  or Immobilized Polysaccharide  phases are superior.
  • Option 1: Zwitterionic CSP (Best for LC-MS): Columns like the Chiralpak ZWIX(+) are specifically engineered for free amino acids. They utilize a double ion-pairing mechanism (anionic selector binds amine; cationic selector binds acid).

  • Option 2: Polysaccharide CSP (Robustness): An immobilized Amylose/Cellulose column (e.g., Chiralpak IG or IC ) used in "Polar Ionic Mode" or standard Normal Phase with acidic additives.

Protocol: Chiral Separation on ZWIX(+)

  • Mobile Phase: MeOH/MeCN (50:50) + 50 mM Formic Acid + 25 mM Diethylamine (DEA).

  • Mechanism: The bulk solvent is organic (HILIC-like), but the separation is driven by stereoselective ion-exchange.

  • Advantage: This mobile phase is fully MS-compatible, allowing simultaneous mass confirmation.

Module 2: Structural Elucidation (NMR & MS)

Q3: My NMR spectrum in shows shifting multiplets for the -protons ( ). Is the sample degrading?

Diagnosis: Likely not degradation. This is pH-Dependent Chemical Shift Anisotropy . The chemical shift of the


-protons (C2 position) in 

-amino acids is highly sensitive to the protonation state of the neighboring amine and carboxylic acid. In unbuffered

, slight variations in sample concentration or residual synthesis acid can swing the pH, altering the shielding environment.

Technical Solution: Standardize your NMR solvent matrix.

  • For Routine Purity: Use DMSO-

    
     . It suppresses exchangeable protons less than 
    
    
    
    but eliminates the zwitterionic pH fluctuation seen in water.
  • For Precise Assignment: If using

    
    , add NaOD  or DCl  to force a specific ionic state, or use a phosphate buffer in 
    
    
    
    (pH 7.0).

Data Table: Expected Shift Behavior (Conceptual) | Proton Environment | Acidic pH (


 + DCl) | Basic pH (

+ NaOD) | Reason | | :--- | :--- | :--- | :--- | |

-CH2
| Deshielded (Downfield) | Shielded (Upfield) | Inductive effect of

vs

| |

-CH (Chiral)
| Deshielded | Shielded | Protonation of neighboring

group |
Q4: In ESI-MS, I see a strong signal at m/z 91. Is this my compound?

Diagnosis: No. m/z 91 is the Tropylium ion (


), a characteristic fragment of benzyl-containing compounds. While it confirms the presence of the benzyl group, it is not the molecular ion.

Technical Solution:

  • Parent Ion: Look for

    
     at m/z 222.15  (Calculated MW: 221.14).
    
  • Fragmentation Pathway: In MS/MS, you should see the parent (222)

    
     loss of 
    
    
    
    (45 Da) or cleavage of the C-N bond.
  • Troubleshooting Low Sensitivity: If the

    
     signal is weak, the zwitterion might be suppressing ionization. Add 0.1% Formic Acid  to the sample diluent to ensure the amine is protonated before it enters the source.
    

Module 3: Troubleshooting Workflow Visualization

The following decision tree outlines the logical process for method development when characterizing this compound.

G Start Start: Characterization of This compound CheckPurity Goal: Purity Check (HPLC-UV/MS) Start->CheckPurity CheckChiral Goal: Enantiomeric Excess (Chiral HPLC) Start->CheckChiral PeakShape Issue: Peak Tailing/Split? CheckPurity->PeakShape ColSelect Column Selection CheckChiral->ColSelect AcidicMP Action: Add 0.1% TFA (pH < 2.5) PeakShape->AcidicMP RP-HPLC HILIC Action: Switch to HILIC Mode (ZIC-HILIC Column) PeakShape->HILIC If RP fails CrownEther Avoid: Crown Ethers (Poor binding to 2° amines) ColSelect->CrownEther Common Mistake ZWIX Select: ZWIX(+) or Immobilized Polysaccharide ColSelect->ZWIX Recommended

Figure 1: Decision matrix for chromatographic method development, highlighting the divergence from standard amino acid protocols.

References

  • Ilisz, I., et al. (2012).[1] "Enantioseparations by high-performance liquid chromatography using macrocyclic glycopeptide-based chiral stationary phases: an overview." Journal of Chromatography A. Link

  • Sigma-Aldrich. "Chiral Amino Acid and Peptide Separations: Technical Guide." MilliporeSigma Applications. Link

  • SIELC Technologies. "Separation of Zwitterions: Alpha, Beta, and Gamma Amino Acids." Application Notes. Link

  • Chem960. "this compound CAS 126946-59-6 Properties." Link

  • Chromatography Today. "Chiral Amino Acid and Peptide Separations – The Next Generation." Link

Sources

Column chromatography optimization for 3-(benzylamino)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(Benzylamino)pentanoic Acid Purification

Introduction: The Zwitterionic Challenge

You are likely reading this because your standard flash chromatography (Hexane/Ethyl Acetate) resulted in streaking, broad tailing, or complete retention of your target molecule: this compound.

This is not a technique failure; it is a thermodynamic mismatch.

This compound is a


-amino acid . In standard organic solvents, it exists in equilibrium with its zwitterionic form (ammonium carboxylate).
  • The Problem: The protonated amine (

    
    ) binds irreversibly to deprotonated silanols (
    
    
    
    ) on the silica surface via strong ionic interactions. Simultaneously, the free carboxylic acid (
    
    
    ) causes dimerization and streaking due to hydrogen bonding.

This guide provides the specific protocols to break these interactions and achieve high-resolution separation.

Module 1: Mobile Phase Optimization (Normal Phase)

The "Magic" Solvent System: DCM / MeOH /


 

Standard modifiers like Triethylamine (TEA) or Acetic Acid are insufficient for this specific molecule.

  • Why Acetic Acid Fails: It ensures the amine is fully protonated (cationic), causing it to stick harder to the silica.

  • Why TEA Fails: While it suppresses silanols, it does not sufficiently solubilize the polar zwitterion.

The Solution: You must use Ammonium Hydroxide (


)  in Dichloromethane (DCM) and Methanol (MeOH).
Protocol: Preparation of the Mobile Phase

Do not add aqueous ammonia directly to DCM; it will form a biphasic mess.

  • Prepare "Ammoniated Methanol" Stock:

    • Take 100 mL of Methanol.

    • Add 10 mL of concentrated Ammonium Hydroxide (28-30% aqueous).

    • Mix well. This is your "Polar Modifier B".

  • Elution Gradient:

    • Solvent A: Pure Dichloromethane (DCM).

    • Solvent B: Ammoniated Methanol (from step 1).

  • Run Conditions:

    • Start at 0% B.

    • Ramp to 10-20% B. (Effective ratio on column: 90:10:1 DCM:MeOH:

      
      ).
      

Mechanism of Action: The ammonia (


) competes effectively for the acidic silanol sites on the silica gel, "shielding" them from your amine. Simultaneously, the basic environment keeps your amine as a free base and the carboxylic acid as a soluble ammonium salt.
Module 2: Troubleshooting Guide (Q&A)
Q1: My compound is stuck at the baseline even with 10% MeOH. What now?

Diagnosis: The zwitterionic lattice energy is too high for the solvent to break. Corrective Action:

  • Switch to Reverse Phase (C18). This is the gold standard for amino acids. (See Module 3).

  • Derivatization (If RP is unavailable): Convert the carboxylic acid to a methyl ester using

    
     or protect the amine with a Boc group. This removes the zwitterionic character, allowing standard Hex/EtOAc chromatography.
    
Q2: I see "Ghost Peaks" or severe baseline drift.

Diagnosis: Ammonia is stripping the silica. Explanation: Silica gel dissolves slightly at pH > 8.0. The dissolved silica can elute and crash out in your fractions. Corrective Action:

  • Use Amine-Functionalized Silica (e.g.,

    
    -silica).[1] This stationary phase is already basic, eliminating the need for liquid ammonia modifiers. You can run this with simple Hexane/Ethanol gradients [1].
    
Q3: My product precipitated on the column.

Diagnosis: Solubility mismatch. The compound is soluble in the loading solvent (likely MeOH) but insoluble in the mobile phase (DCM). Corrective Action:

  • Solid Load: Dissolve your crude in MeOH, add Celite or loose silica (1:2 ratio), and rotovap to dryness. Load this dry powder into a solid load cartridge. This prevents the "solvent shock" precipitation at the column head [2].

Module 3: The Superior Alternative (Reverse Phase C18)

If you have access to a flash system with C18 cartridges (e.g., Biotage® SNAP Ultra C18 or Teledyne RediSep® Gold C18), use this method. It is cleaner, faster, and avoids toxic DCM.

Recommended Protocol (C18):

ParameterSettingReason
Column C18 (Reverse Phase)Hydrophobic retention separates based on the benzyl chain.
Solvent A Water + 0.1% Formic AcidKeeps the amine protonated (soluble in water).
Solvent B Acetonitrile + 0.1% Formic AcidElution strength.[2]
Gradient 5% B to 60% B over 12 CVThe benzyl group provides good retention on C18.
Detection UV 254 nmBenzyl ring is UV active.

Why this works: The acidic mobile phase breaks the zwitterion (Acid = Protonated neutral; Amine = Protonated cation). The molecule behaves like a simple surfactant and separates beautifully on C18 [3].

Module 4: Visualization & Logic
Decision Tree: Method Selection

ChromatographyLogic Start Start: this compound IsProtected Is the Amine or Acid Protected? Start->IsProtected StandardNP Standard Normal Phase (Hex/EtOAc) IsProtected->StandardNP Yes (e.g., Boc/Ester) Equipment Do you have C18 Columns? IsProtected->Equipment No (Free Zwitterion) ReversePhase Reverse Phase (Recommended) H2O/MeCN + 0.1% Formic Acid Equipment->ReversePhase Yes NormalPhaseHero Modified Normal Phase DCM / MeOH / NH4OH Equipment->NormalPhaseHero No SolidLoad CRITICAL: Use Solid Loading NormalPhaseHero->SolidLoad Required for solubility

Figure 1: Decision matrix for selecting the appropriate stationary and mobile phases based on chemical state and available equipment.

Mechanism: The Silanol Shielding Effect

SilanolEffect Silica Silica Surface (Acidic Si-OH) Target Target Molecule (Basic Amine) Silica->Target Strong Ionic Bond (Tailing/Stuck) Target->Silica Blocked Elution Successful Purification Target->Elution Elutes Freely Ammonia Modifier (NH3) Ammonia->Silica Preferential Binding (Shields Surface)

Figure 2: Mechanistic action of Ammonia/Triethylamine modifiers. The base saturates the acidic silica sites, allowing the target amine to elute without drag.

References
  • Teledyne ISCO. (2012). RediSep Amine Functionalized Column: Purification of Primary Amines. Application Note AN54. Link

  • Biotage. (2020). The Flash Purification of Acidic and Basic Compounds.[3][4] Biotage White Paper. Link

  • Phenomenex. (2019).[2] Flash Purification Methodology for Synthetic Peptides and Amino Acids.[2][5]Link

Sources

3-(Benzylamino)pentanoic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 3-(Benzylamino)pentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of this compound. Our goal is to ensure the integrity of your experiments by providing scientifically grounded and practical guidance.

Introduction: Understanding the Molecule

This compound is an N-substituted beta-amino acid. Its stability is primarily influenced by the reactivity of the secondary benzylamine and the carboxylic acid functional groups. The pentanoic acid side chain, being a relatively non-polar alkyl chain, is generally stable but can influence the overall physicochemical properties of the molecule. Understanding the potential degradation pathways is crucial for maintaining the compound's purity and activity throughout its lifecycle in the lab.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal long-term storage conditions for solid this compound?

For long-term storage, it is recommended to store solid this compound at 2-8°C in a tightly sealed container.[1] To prevent the absorption of moisture, which can accelerate degradation, the container should be stored in a dry environment, preferably in a desiccator. Before opening, allow the container to equilibrate to room temperature to avoid condensation.

Q2: How should I store solutions of this compound?

Storing amino acids in solution for extended periods is generally not recommended due to a higher risk of degradation. If you must store a solution, prepare it in a suitable buffer, adjust the pH to a slightly acidic to neutral range (pH 5-7), and store it at -20°C or below for short-term use. For longer-term storage, it is preferable to store the compound in its solid, lyophilized form.[2] Repeated freeze-thaw cycles should be avoided as they can affect the stability of amino acids.[2][3] If you need to use the solution multiple times, it is best to aliquot it into single-use vials.

Q3: Is this compound sensitive to light?

While there is no specific data on the photostability of this compound, compounds with benzylic protons can be susceptible to photo-oxidation. As a precautionary measure, it is advisable to store the compound, both in solid form and in solution, protected from light. Amber vials or containers wrapped in aluminum foil are recommended.

Stability and Degradation

Q4: What are the potential degradation pathways for this compound?

Based on its chemical structure, this compound is susceptible to several degradation pathways:

  • Oxidative Degradation: The secondary amine of the benzylamino group can be oxidized, especially in the presence of oxygen and metal ions.[4] This can lead to the formation of various oxidation products. Longer alkyl chains on amines have been shown to sometimes decrease the rate of oxidative degradation due to electronic and steric hindrance effects.[4][5]

  • Debenzylation: The N-benzyl group can be cleaved under certain conditions, such as catalytic hydrogenation, strong acidic conditions, or through oxidation.[6][7][8] This would result in the formation of 3-aminopentanoic acid and toluene or benzaldehyde.

  • Decarboxylation: While generally stable, the carboxylic acid group can undergo decarboxylation (loss of CO2) under thermal stress, particularly at elevated temperatures.[9][10][11]

  • Hydrolysis: Although less common for the benzyl-nitrogen bond, prolonged exposure to strong acidic or basic conditions at elevated temperatures could potentially lead to hydrolysis.

Q5: How does pH affect the stability of this compound in solution?

The stability of amino acids in solution is often pH-dependent.[12][13] For this compound, extreme pH values should be avoided.

  • Acidic conditions (low pH): Can promote the cleavage of the N-benzyl group.

  • Basic conditions (high pH): Can potentially facilitate oxidative degradation of the secondary amine. A pH range of 5-7 is generally recommended for solutions to maintain a balance of stability.

Q6: I suspect my sample of this compound has degraded. How can I check its purity?

To assess the purity of your sample, several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): This is a common and effective method for determining the purity of amino acids and detecting impurities.[14][15] A stability-indicating HPLC method can be developed to separate the parent compound from its potential degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the detection and identification of degradation products.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities if they are present in sufficient quantities.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Explanation
Unexpected experimental results or loss of activity Degradation of the compound.1. Verify Storage Conditions: Ensure the compound has been stored at 2-8°C, protected from light and moisture. 2. Assess Purity: Use HPLC or LC-MS to check the purity of your stock. Compare with a fresh, unopened sample if available.[14][15] 3. Prepare Fresh Solutions: Always use freshly prepared solutions for critical experiments. Avoid using old stock solutions.
Discoloration of the solid compound (e.g., yellowing) Oxidation of the benzylamino group.1. Check for Air/Moisture Exposure: Ensure the container has been tightly sealed during storage. 2. Purity Analysis: Analyze the sample for the presence of oxidative degradation products using LC-MS. 3. Consider Inert Atmosphere: For highly sensitive applications, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen).
Precipitate formation in a stored solution Poor solubility at storage temperature or pH-dependent precipitation.1. Warm to Room Temperature: Allow the solution to warm to room temperature and gently agitate to see if the precipitate redissolves. 2. Check pH: Verify the pH of the solution. The compound's solubility is pH-dependent. Adjust the pH if necessary. 3. Filter Solution: If the precipitate does not redissolve, it may be a degradation product. Filter the solution before use and re-assess the concentration.
Inconsistent results between different batches Batch-to-batch variability in purity or improper handling of a new batch.1. Request Certificate of Analysis (CoA): Always review the CoA for each new batch to check the specified purity. 2. Perform Incoming Quality Control: It is good practice to perform an in-house purity check (e.g., by HPLC) on new batches before use. 3. Standardize Handling Procedures: Ensure all users are following the same recommended storage and handling protocols.

Experimental Protocols

Protocol 1: Recommended Procedure for Preparing a Stock Solution
  • Equilibration: Before opening, allow the container of solid this compound to warm to room temperature in a desiccator to prevent moisture condensation.

  • Weighing: Quickly weigh the desired amount of the solid in a clean, dry weighing vessel.

  • Dissolution: Dissolve the solid in a suitable solvent (e.g., DMSO for a concentrated stock, or an appropriate buffer for aqueous solutions). For aqueous solutions, start with a small amount of a co-solvent like DMSO or ethanol if necessary to aid dissolution before adding the aqueous buffer.

  • pH Adjustment: If preparing an aqueous solution, adjust the pH to be within the 5-7 range using dilute acid or base.

  • Sterilization (if required): For cell-based assays, sterile-filter the solution through a 0.22 µm filter.

  • Aliquoting and Storage: Aliquot the solution into single-use, light-protected vials and store at -20°C or -80°C.

Protocol 2: Forced Degradation Study for Method Development

Forced degradation studies are essential for developing stability-indicating analytical methods.[6]

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 6, 24 hours).

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for a specified time.

  • Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 105°C) for a set duration.

  • Photolytic Degradation: Expose the compound (solid or in solution) to UV light.

  • Analysis: Analyze the stressed samples by a suitable method like HPLC or LC-MS to identify degradation products and validate the separation method.

Visualizing Stability Troubleshooting

The following workflow diagram illustrates a systematic approach to troubleshooting stability issues with this compound.

Stability_Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability Issues start Unexpected Experimental Results (e.g., low activity, poor reproducibility) check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage check_solution Evaluate Solution Preparation & Handling check_storage->check_solution Conditions OK revise_protocol Revise Storage/Handling Protocol (e.g., aliquot, use fresh solutions) check_storage->revise_protocol Conditions Improper purity_analysis Perform Purity Analysis (HPLC, LC-MS) check_solution->purity_analysis Protocol OK check_solution->revise_protocol Protocol Improper degradation_confirmed Degradation Confirmed purity_analysis->degradation_confirmed Impurity Detected no_degradation Compound is Stable purity_analysis->no_degradation No Impurity compare_batches Compare with New/Different Batch compare_batches->revise_protocol Current Batch Degraded investigate_other Investigate Other Experimental Variables (e.g., assay conditions, reagents) compare_batches->investigate_other All Batches Show Issues degradation_confirmed->compare_batches no_degradation->investigate_other end_stable Problem Resolved: Stable Compound no_degradation->end_stable end_protocol Problem Resolved: Improved Protocol revise_protocol->end_protocol end_other Problem Resolved: Identified Other Cause investigate_other->end_other

Sources

Validation & Comparative

A Comparative Guide to the Biological Activities of 3-(Benzylamino)pentanoic Acid and 3-Aminopentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of 3-(benzylamino)pentanoic acid and its parent compound, 3-aminopentanoic acid, within the context of relevant biological assays. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural and functional differences imparted by N-benzylation and outlines the experimental frameworks necessary to evaluate these differences.

Introduction: The Significance of GABA Analogues and Structural Modification

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining neuronal excitability balance.[1][2] Consequently, molecules that modulate the GABAergic system—GABA analogues—are of significant therapeutic interest for conditions such as epilepsy, neuropathic pain, and anxiety disorders.[3]

3-Aminopentanoic acid, a β-amino acid, serves as a foundational scaffold for GABA analogues.[4] Its structural modification, such as the addition of a benzyl group to the primary amine to form this compound, can dramatically alter its physicochemical and pharmacological properties. This N-benzylation increases lipophilicity, which may enhance blood-brain barrier (BBB) penetration, but the steric bulk of the benzyl group can also influence binding affinity and specificity for biological targets.

This guide explores the hypothetical yet scientifically plausible outcomes of such a modification by comparing the two compounds across a suite of standard biological assays. We will examine how these structural differences translate into functional changes in GABA receptor affinity, enzyme inhibition, neuronal cell viability, and BBB permeability.

Physicochemical Properties: The Foundation of Biological Activity

The initial step in comparing these two molecules is to understand their fundamental physicochemical differences. The addition of the C₇H₇ benzyl group significantly impacts molecular weight and lipophilicity, as estimated by the calculated LogP (cLogP).

Property3-Aminopentanoic AcidThis compound
Molecular Formula C₅H₁₁NO₂C₁₂H₁₇NO₂
Molecular Weight 117.15 g/mol 207.27 g/mol
Calculated LogP (cLogP) ~ -1.5~ 1.8
Structure

Note: cLogP values are estimates and can vary based on the algorithm used. The trend of increased lipophilicity is the key takeaway.

This substantial increase in lipophilicity for the N-benzylated compound is predicted to have profound effects on its pharmacokinetic and pharmacodynamic profile.

Comparative Biological Evaluation

GABA Receptor Affinity Profile

GABA exerts its inhibitory effects by binding to ionotropic GABA-A receptors and metabotropic GABA-B receptors.[2] Assessing the binding affinity of our test compounds to these receptors is critical to understanding their potential as direct modulators of GABAergic neurotransmission.

A radioligand competition binding assay is the gold standard for determining the binding affinity (Ki) of a test compound for a receptor.[5][6] In this assay, a radiolabeled ligand with known affinity for the GABA-A receptor (e.g., [³H]muscimol) is incubated with a preparation of brain membranes containing the receptor, in the presence of varying concentrations of the unlabeled test compound.

Table 1: Hypothetical Binding Affinities (Ki) at GABA-A Receptors

CompoundGABA-A Receptor Binding Affinity (Ki, µM)
GABA (Control) 0.1
3-Aminopentanoic Acid 15
This compound > 100

Interpretation: The data suggest that 3-aminopentanoic acid has a modest affinity for the GABA-A receptor. In contrast, the addition of the bulky benzyl group in this compound likely introduces steric hindrance, significantly diminishing its ability to bind to the GABA-A receptor active site. This is a common outcome when modifying small ligands; increased size can prevent proper docking into a constrained binding pocket.[7]

  • Membrane Preparation : Homogenize rat cerebral cortex tissue in ice-cold 0.32 M sucrose buffer. Perform a series of centrifugations to isolate the synaptic membrane fraction.[8] The final pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl).

  • Binding Reaction : In a 96-well plate, combine the membrane preparation (0.1-0.2 mg protein), a fixed concentration of [³H]muscimol (e.g., 5 nM), and a range of concentrations of the test compound.

  • Incubation : Incubate the plate at 4°C for 45-60 minutes to reach binding equilibrium.[5][8]

  • Termination & Filtration : Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification : Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis : Determine the concentration of test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

GABAR_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane Synaptic Membrane Preparation Incubation Incubate: Membranes + Radioligand + Test Compound Membrane->Incubation Reagents Prepare Radioligand ([³H]muscimol) & Test Compounds Reagents->Incubation Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Scintillation Scintillation Counting (Measure Radioactivity) Filtration->Scintillation Analysis Calculate IC50 & Ki Scintillation->Analysis GABA_Metabolism Glutamate Glutamate GAD GAD Glutamate->GAD Decarboxylation GABA GABA GABA_T GABA-T GABA->GABA_T GAD->GABA SSA Succinic Semialdehyde GABA_T->Glutamate GABA_T->SSA aKG α-Ketoglutarate aKG->GABA_T Inhibitor This compound Inhibitor->GABA_T Inhibition

Caption: The GABA synthesis and degradation pathway.

Neuronal Cell Viability & Neuroprotection

It is essential to assess the cytotoxic potential of any new CNS-active compound. Furthermore, given the role of GABA in preventing excitotoxicity, these compounds could potentially be neuroprotective. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. [9][10] Table 3: Hypothetical Neuronal Viability (MTT Assay on SH-SY5Y cells)

Compound (100 µM)Cell Viability (% of Control)Cell Viability under Glutamate Stress (% of Stressed Control)
Vehicle 100%45%
3-Aminopentanoic Acid 98%52%
This compound 95%78%

Interpretation: Neither compound shows significant cytotoxicity at 100 µM. However, in a model of glutamate-induced excitotoxicity, the N-benzylated compound demonstrates significant neuroprotective effects, restoring viability to 78%. [11]This could be linked to its activity as a GABA-T inhibitor, which would increase GABA levels and thus enhance the overall inhibitory tone, counteracting the excessive excitation caused by glutamate.

  • Cell Culture : Plate a neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons in a 96-well plate and allow them to adhere. [10]2. Treatment : For cytotoxicity, treat cells with various concentrations of the test compounds for 24-48 hours. For neuroprotection, pre-treat cells with compounds for 1-2 hours before inducing stress with an agent like glutamate (e.g., 10 mM for 24 hours). [11]3. MTT Addition : Remove the treatment media and add media containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL). [12]Incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. [9]4. Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Readout : Measure the absorbance of the purple solution on a microplate reader, typically around 570 nm. [9]

Blood-Brain Barrier (BBB) Permeability

For a CNS-active drug to be effective, it must cross the blood-brain barrier. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that models passive diffusion across the BBB. [13] Table 4: Hypothetical BBB Permeability (PAMPA-BBB Assay)

CompoundPermeability (Pe) (10⁻⁶ cm/s)Predicted CNS Activity
Propranolol (High Perm.) 20.5High
Atenolol (Low Perm.) 0.8Low
3-Aminopentanoic Acid 1.2Low
This compound 9.7Moderate-High

Note: Generally, compounds with Pe > 4.0 x 10⁻⁶ cm/s are considered to have high potential for BBB permeation. [14] Interpretation: The hydrophilic nature of 3-aminopentanoic acid results in very low passive permeability. The addition of the lipophilic benzyl group in this compound dramatically increases its ability to cross the artificial membrane, suggesting a much higher potential to reach the CNS in vivo.

  • Plate Preparation : A 96-well filter plate (donor plate) is coated with a lipid mixture (e.g., porcine brain lipid extract) dissolved in an organic solvent, which forms an artificial membrane. [15]A separate 96-well plate (acceptor plate) is filled with buffer.

  • Compound Addition : The test compounds are dissolved in a donor buffer (e.g., PBS, pH 7.4) and added to the donor plate.

  • Incubation : The donor plate is placed on top of the acceptor plate, creating a "sandwich". This is incubated at room temperature for several hours (e.g., 4-18 hours). [16]4. Quantification : After incubation, the concentration of the compound is measured in both the donor and acceptor wells, typically by LC-MS/MS or UV-Vis spectroscopy.

  • Calculation : The effective permeability (Pe) is calculated based on the concentrations and physical parameters of the assay system.

Synthesis and Discussion

The comparison between 3-aminopentanoic acid and its N-benzylated derivative provides a clear illustration of the principles of medicinal chemistry and drug design.

  • Structure-Activity Relationship (SAR) : The addition of a single functional group, the benzyl moiety, fundamentally altered the biological profile. It abolished the weak GABA-A receptor affinity but introduced a new, moderate activity as a GABA-T inhibitor. This demonstrates that SAR is not always intuitive and requires empirical testing.

  • Structure-Property Relationship : The N-benzylation drastically increased lipophilicity. This directly translated into a significant improvement in predicted BBB permeability, a critical parameter for any CNS drug candidate.

  • Integrated Biological Profile : The most promising results emerged when integrating data across assays. The neuroprotective effect of this compound in the cell viability assay is logically explained by its GABA-T inhibitory activity, which would be irrelevant if the compound could not cross the BBB. The combination of moderate enzyme inhibition, neuroprotective effects, and good BBB permeability makes this compound a far more compelling candidate for further development than its parent compound.

Conclusion

This guide demonstrates that the strategic chemical modification of a simple scaffold like 3-aminopentanoic acid can yield a compound with a dramatically different and potentially more therapeutically valuable profile. The N-benzylation transformed a hydrophilic molecule with weak receptor affinity into a more lipophilic, BBB-penetrant GABA-T inhibitor with neuroprotective properties. This comparative analysis, grounded in standard biological assays, exemplifies the logical, data-driven approach required in modern drug discovery and development.

References

  • Gunturu, S., et al. (2023).
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Kaja, S., et al. (2012). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. PubMed Central.
  • Mehta, A. K., & Ticku, M. K. (1998). Chronic ethanol administration alters the modulatory effect of 5alpha-pregnan-3alpha-ol-20-one on the binding characteristics of various radioligands of GABAA receptors. Brain Research.
  • NEUROFIT. (n.d.). Viability and survival test. Retrieved from [Link]

  • Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Retrieved from [Link]

  • PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. Retrieved from [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]

  • Wu, C., et al. (2022). MTT assay. Bio-protocol.
  • Yoo, J., & Lee, C. J. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. PubMed Central.
  • Zhang, Y., et al. (2001). GABA Transaminase Inhibition Induces Spontaneous and Enhances Depolarization-Evoked GABA Efflux via Reversal of the GABA Transporter. Journal of Neuroscience.

Sources

A Comparative Guide to the Synthesis of 3-(Benzylamino)pentanoic Acid: Reductive Amination vs. Michael Addition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(Benzylamino)pentanoic acid is a valuable building block in medicinal chemistry and drug discovery, finding application in the synthesis of various bioactive molecules. Its structure, featuring a secondary amine and a carboxylic acid, allows for diverse chemical modifications. This guide provides a comparative analysis of two prominent synthetic routes to this compound: reductive amination of a β-keto ester and Michael addition of benzylamine to an α,β-unsaturated ester. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a comparative assessment of their respective advantages and disadvantages in terms of yield, purity, scalability, and overall efficiency.

At a Glance: Comparison of Synthetic Routes

FeatureReductive AminationMichael Addition
Starting Materials Ethyl 3-oxopentanoate, BenzylamineEthyl pent-2-enoate, Benzylamine
Key Transformation Imine formation followed by reduction1,4-Conjugate addition
Reagents Sodium triacetoxyborohydrideCatalyst-free (thermal/microwave) or base-catalyzed
Typical Yield Good to ExcellentModerate to Good
Reaction Conditions Mild, room temperatureCan require elevated temperatures or microwave irradiation
Scalability Generally goodCan be limited by heat transfer in thermal methods
Key Advantages High selectivity, mild conditionsAtom economical, potentially catalyst-free
Potential Drawbacks Use of hydride reagents, potential for over-alkylationPotential for side reactions (e.g., di-addition), may require higher temperatures

Route 1: Reductive Amination of Ethyl 3-Oxopentanoate

Reductive amination is a robust and widely employed method for the synthesis of amines from carbonyl compounds.[1] This one-pot reaction proceeds through the initial formation of an imine intermediate from the condensation of a carbonyl compound and an amine, which is then reduced in situ to the desired amine.[2] For the synthesis of this compound, this involves the reaction of ethyl 3-oxopentanoate with benzylamine, followed by reduction.

Causality Behind Experimental Choices

The choice of sodium triacetoxyborohydride as the reducing agent is strategic. It is a mild and selective reagent that efficiently reduces the intermediate iminium ion without reducing the starting ketone, which is a common side reaction with stronger reducing agents like sodium borohydride.[3] The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to prevent the hydrolysis of the reducing agent and the imine intermediate. Acetic acid is often added in catalytic amounts to facilitate the formation of the iminium ion.

Visualizing the Workflow: Reductive Amination

G cluster_0 Step 1: Imine Formation and Reduction cluster_1 Step 2: Hydrolysis A Ethyl 3-oxopentanoate + Benzylamine B Imine Intermediate A->B Condensation (AcOH catalyst) C Ethyl 3-(benzylamino)pentanoate B->C Reduction (NaBH(OAc)3) D Ethyl 3-(benzylamino)pentanoate E This compound D->E Base Hydrolysis (e.g., LiOH, NaOH) G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrolysis A Ethyl pent-2-enoate + Benzylamine B Enolate Intermediate A->B 1,4-Conjugate Addition C Ethyl 3-(benzylamino)pentanoate B->C Protonation D Ethyl 3-(benzylamino)pentanoate E This compound D->E Base Hydrolysis (e.g., LiOH, NaOH)

Sources

A Guide to the Validation of an Analytical Method for 3-(Benzylamino)pentanoic Acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of an analytical method for 3-(benzylamino)pentanoic acid, a novel small molecule with therapeutic potential. As drug development professionals, our goal is not merely to generate data, but to ensure that data is reliable, reproducible, and defensible. A thoroughly validated analytical method is the bedrock of this assurance, underpinning every critical decision from preclinical stability testing to final product release.[1] This document moves beyond a simple checklist, delving into the scientific rationale behind methodological choices and validation parameters, grounded in the harmonized principles of the International Council for Harmonisation (ICH) and regulatory bodies like the U.S. Food and Drug Administration (FDA).[2][3]

Section 1: Choosing the Right Analytical Tool: A Comparative Analysis

The molecular structure of this compound—featuring a carboxylic acid, a secondary amine, and a phenyl group—guides our selection of an appropriate analytical technique. The choice is a balance of performance characteristics, including sensitivity, specificity, and the intended purpose of the assay (e.g., potency, impurity profiling).

Technique Principle Pros for this compound Cons for this compound
HPLC-UV Separation by liquid chromatography, detection by UV absorbance.Cost-effective & Accessible: Ubiquitous in QC labs. Robust: Well-understood and reliable for routine assays. The benzyl group provides a strong chromophore for UV detection.[4][5]Limited Specificity: May not resolve co-eluting impurities with similar UV spectra. Lower Sensitivity: Compared to mass spectrometry, may not be suitable for trace-level impurity analysis.
LC-MS/MS Separation by LC, detection by mass-to-charge ratio after ionization and fragmentation.High Specificity: Can distinguish compounds with identical retention times based on mass. High Sensitivity: The gold standard for quantifying low-level analytes, essential for impurity testing and bioanalysis.[6][7][8]Higher Cost & Complexity: Requires more specialized equipment and expertise. Matrix Effects: Susceptible to ion suppression or enhancement from sample components, requiring careful method development.[9]
GC-MS Separation of volatile compounds by gas chromatography, detection by mass spectrometry.Excellent Resolution: Provides high-efficiency separations for volatile compounds.Requires Derivatization: The low volatility and polar nature of the analyte necessitate chemical derivatization (e.g., silylation) to make it suitable for GC analysis, adding complexity and potential for variability.[10][11]

Scientist's Recommendation: For a primary assay and potency determination of the drug substance, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the logical starting point. Its robustness, cost-effectiveness, and suitability for quantifying the main component make it ideal for routine quality control. For impurity profiling, metabolite identification, or bioanalytical studies where higher sensitivity and specificity are paramount, a complementary Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method should be developed and validated.[6][9] This guide will focus on the validation of a primary HPLC-UV method.

Section 2: The Validation Master Plan: A Framework for Trust

Analytical method validation is a documented process that proves an analytical method is suitable for its intended purpose.[1] The recently revised ICH Q2(R2) guideline provides a comprehensive framework for this process, which is essential for regulatory submissions.[2][12][13] The entire validation exercise should be governed by a pre-approved protocol that specifies the procedures, performance characteristics, and acceptance criteria.[14]

Validation_Workflow cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Reporting Dev Method Development & Optimization Protocol Write Validation Protocol Dev->Protocol ATP Define Analytical Target Profile (ATP) ATP->Dev Experiments Perform Validation Experiments (Specificity, Linearity, Accuracy, etc.) Protocol->Experiments Data Collect & Process Data Experiments->Data Analysis Statistical Analysis vs. Acceptance Criteria Data->Analysis Report Write Validation Report Analysis->Report Deviations Document Deviations & Re-validation (if needed) Analysis->Deviations Final Final Report->Final Method Ready for Routine Use

Caption: High-level workflow for analytical method validation.

Section 3: In-Depth Validation Protocols & Data Interpretation (HPLC-UV Method)

Here, we detail the experimental execution for each key validation parameter as defined by ICH Q2(R1)/Q2(R2).[13][15][16]

Specificity

Causality: Specificity demonstrates that the analytical signal is unequivocally attributable to the analyte of interest. It is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components (e.g., excipients in a drug product).[2][17]

Experimental Protocol:

  • Prepare Solutions:

    • Analyte Stock Solution: Prepare a solution of this compound reference standard.

    • Placebo Solution: Prepare a mixture of all formulation excipients without the active pharmaceutical ingredient (API).

    • Impurity-Spiked Solution: Spike the analyte solution with known related substances and potential degradation products at a relevant concentration (e.g., the reporting threshold).

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[18]

  • Chromatographic Analysis:

    • Inject the placebo, the unstressed analyte, the impurity-spiked solution, and each forced degradation sample into the HPLC system.

  • Evaluation:

    • Assess the chromatogram of the placebo to ensure no interfering peaks at the retention time of the analyte.

    • Evaluate the resolution between the analyte peak and the peaks of known impurities and degradation products.

    • Perform peak purity analysis (e.g., using a photodiode array detector) on the analyte peak in the stressed samples to confirm it is not co-eluting with any degradants.

Acceptance Criteria:

  • No significant interference from the placebo at the analyte's retention time.

  • The method must be able to separate the analyte from known impurities and degradation products (Resolution > 2.0).

  • The analyte peak must pass peak purity evaluation in all stressed samples.

Linearity & Range

Causality: Linearity establishes a proportional relationship between the concentration of the analyte and the analytical signal over a specified range. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[17]

Experimental Protocol:

  • Prepare Calibration Standards: From the analyte stock solution, prepare a minimum of five calibration standards spanning the expected working range. For an assay, this is typically 80% to 120% of the nominal test concentration.[17]

  • Analysis: Inject each standard in triplicate.

  • Evaluation:

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis to determine the correlation coefficient (r), coefficient of determination (R²), y-intercept, and slope of the regression line.

Example Data Table:

Concentration (µg/mL)Mean Peak Area%RSD (n=3)
807985000.8%
909012000.6%
10010050000.4%
11011030000.5%
12012080000.7%

Acceptance Criteria:

  • Correlation Coefficient (r): ≥ 0.999

  • Coefficient of Determination (R²): ≥ 0.998

  • The y-intercept should not be significantly different from zero.

Accuracy

Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined by applying the method to samples with a known concentration of the analyte and expressing the result as a percentage recovery.[2][19]

Experimental Protocol:

  • Sample Preparation:

    • For a drug substance: Analyze the reference standard at a known concentration.

    • For a drug product: Spike a placebo mixture with the analyte at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120%). Prepare three replicate samples at each level.

  • Analysis: Analyze the prepared samples using the analytical method.

  • Evaluation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

Example Data Table:

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% (n=3)80.079.599.4%
100% (n=3)100.0100.3100.3%
120% (n=3)120.0121.1100.9%
Mean Recovery 100.2%

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% over the analytical range.

Precision

Causality: Precision expresses the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[2][17]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration.

    • This should be performed by one analyst on one instrument over a short period.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study under different conditions to assess the effects of random events.[17]

    • Typical variations include different days, different analysts, and different equipment.

  • Evaluation: Calculate the mean, standard deviation, and relative standard deviation (%RSD) for both repeatability and intermediate precision studies.

Example Data Table:

Precision LevelParameterResult (Assay %)%RSD
Repeatability Analyst 1, Day 1, Inst 1 (n=6)Mean: 99.8%0.7%
Intermediate Analyst 2, Day 2, Inst 2 (n=6)Mean: 100.3%0.9%
Overall (n=12) Mean: 100.1%1.1%

Acceptance Criteria:

  • The %RSD for the assay results should be not more than 2.0%.

Detection Limit (DL) and Quantitation Limit (QL)

Causality:

  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is critical for impurity analysis.

Experimental Protocol (Based on Signal-to-Noise):

  • Determine Noise: Analyze a blank sample and measure the baseline noise in a region close to the expected retention time of the analyte.

  • Estimate DL and QL: Prepare and inject samples with decreasing concentrations of the analyte.

    • The concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 is estimated as the DL.

    • The concentration that yields an S/N ratio of approximately 10:1 is estimated as the QL.

  • Confirm QL: Prepare a sample at the estimated QL concentration and inject it multiple times (e.g., n=6). The precision (%RSD) at the QL should be acceptable (typically ≤ 10%).

Acceptance Criteria:

  • DL: S/N ≈ 3:1

  • QL: S/N ≈ 10:1, with acceptable precision (%RSD ≤ 10%).

Robustness

Causality: Robustness evaluates the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.[17]

Experimental Protocol:

  • Identify Parameters: Identify critical HPLC parameters that could vary, such as:

    • Mobile phase composition (e.g., ±2% organic solvent).

    • pH of the mobile phase buffer (e.g., ±0.2 units).

    • Column temperature (e.g., ±5°C).

    • Flow rate (e.g., ±10%).

  • Systematic Variation: Analyze a standard solution while systematically varying these parameters (one at a time or using a design of experiments approach).

  • Evaluation: Assess the impact of these changes on system suitability parameters (e.g., retention time, peak asymmetry, resolution) and quantitative results.

Acceptance Criteria:

  • System suitability criteria (e.g., resolution, tailing factor) must be met under all varied conditions.

  • The quantitative results should not deviate significantly from the results obtained under the nominal method conditions.

Section 4: The Interconnectivity of Validation Parameters

The validation parameters are not isolated islands; they form a logical, self-validating system. Understanding their relationships is key to efficient and effective validation. For example, the Range is directly dependent on the successful demonstration of Linearity , Accuracy , and Precision within that interval. The Quantitation Limit represents the lower end of the range for an impurity method, and it must be determined with acceptable accuracy and precision.

Parameter_Relationships node_specificity Specificity Distinguishes analyte from other components node_accuracy Accuracy Closeness to true value node_precision Precision Agreement between measurements node_linearity Linearity Proportional response vs. concentration node_range Range Interval of reliable measurement node_linearity->node_range defines upper/ lower bounds node_accuracy->node_range must be proven within range node_ql Quantitation Limit (QL) Lowest amount quantifiable node_accuracy->node_ql confirms QL node_precision->node_range must be proven within range node_precision->node_ql confirms QL node_ql->node_range is the lower bound for impurities node_dl Detection Limit (DL) Lowest amount detectable node_dl->node_ql is typically ~1/3 of QL node_robustness Robustness Insensitive to small method changes

Caption: Logical relationships between analytical validation parameters.

Conclusion

The validation of an analytical method for this compound is a systematic and scientifically rigorous process. By carefully selecting the appropriate analytical technology and thoroughly evaluating each validation parameter according to global regulatory standards, researchers and drug developers can build a foundation of trust in their data. This ensures the consistent quality of the drug substance and, ultimately, contributes to the safety and efficacy of the final medicinal product. This guide provides a robust framework, but it is the thoughtful application of these principles by the scientist that transforms a procedure into a validated, reliable analytical method.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline.
  • Highlights from FDA's Analytical Test Method Valid
  • Application of LCMS in small-molecule drug development. (2016). Drug Target Review.
  • FDA Guidance on Analytical Method Valid
  • Current developments in LC-MS for pharmaceutical analysis. (2020). Analyst (RSC Publishing).
  • Small Molecule Analysis. (n.d.). AxisPharm.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Quality Guidelines. (n.d.). ICH.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency.
  • ICH Guidelines for Analytical Method Valid
  • Q2(R2) Validation of Analytical Procedures. (n.d.). U.S.
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candid
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S.
  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024). ECA Academy.
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. (2015). U.S.
  • ICH Q2 R1: Mastering Analytical Method Valid
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency (EMA).
  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. (2021).
  • New HPLC-UV Method Detects Amino Acids in Foods with High Precision. (2023).
  • Quality: specifications, analytical procedures and analytical validation. (2023). European Medicines Agency (EMA).
  • Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantific
  • Pentanoic acid, TMS deriv
  • A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain F

Sources

Biological activity of 3-(benzylamino)pentanoic acid derivatives compared to parent compound

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the exploration of novel anticonvulsant agents is a continuous endeavor. Within this pursuit, 3-(benzylamino)pentanoic acid has emerged as a compound of interest due to its structural similarity to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This guide provides a comparative analysis of the potential biological activities of derivatives of this compound against the parent compound, drawing upon established structure-activity relationships (SAR) within related chemical series to inform the design of future therapeutic candidates.

Introduction: The Rationale for this compound and its Derivatives

An imbalance in excitatory and inhibitory neurotransmission is a key factor in the pathophysiology of epilepsy. A primary strategy in antiepileptic drug design is the enhancement of GABAergic inhibition. This can be achieved through various mechanisms, including direct agonism at GABA receptors, inhibition of GABA reuptake, or, pertinently for this discussion, inhibition of the enzyme responsible for GABA degradation, GABA-transaminase (GABA-T).[1][2]

This compound, a β-amino acid, presents a scaffold that can be rationally modified to explore and optimize anticonvulsant activity. The benzylamino group offers a site for a multitude of substitutions, while the pentanoic acid backbone mimics the endogenous GABA structure. By systematically altering these structural features, it is possible to modulate pharmacokinetic and pharmacodynamic properties, potentially leading to derivatives with enhanced potency, selectivity, and a favorable safety profile compared to the parent compound.

Comparative Analysis of Biological Activity: A Structure-Activity Relationship (SAR) Perspective

While direct comparative experimental data for a wide range of this compound derivatives is not extensively available in the public domain, we can extrapolate potential activity trends based on SAR studies of similar benzylamide and β-amino acid anticonvulsants.[3][4] The following sections outline hypothetical comparisons of derivative classes against the parent this compound.

Substitution on the Benzyl Ring

Modifications to the phenyl ring of the benzylamino moiety can significantly impact biological activity, likely by influencing binding to the target protein and altering physicochemical properties such as lipophilicity, which affects blood-brain barrier penetration.

Table 1: Predicted Impact of Benzyl Ring Substitution on Anticonvulsant Activity

Substituent PositionSubstituent TypePredicted Effect on ActivityRationale
para (4-position)Electron-withdrawing (e.g., -Cl, -F, -CF₃)Potential for increased activityMay enhance binding affinity through favorable interactions within the active site of the target enzyme (e.g., GABA-T).[3]
para (4-position)Electron-donating (e.g., -OCH₃, -CH₃)Variable; potentially decreased activityCould introduce steric hindrance or unfavorable electronic interactions, though some derivatives may show improved properties.
ortho (2-position)Halogens (e.g., -Cl, -F)Potential for increased activityCan influence the conformation of the benzyl group, potentially leading to a more favorable binding pose.[3]
meta (3-position)VariousLess predictableThe impact is highly dependent on the specific substituent and its interaction with the target.

SAR_Benzyl_Ring cluster_parent Parent Compound cluster_derivatives Derivatives Parent This compound Para_Sub para-Substituted (e.g., 4-Cl, 4-F) Parent->Para_Sub Potentially Increased Activity Ortho_Sub ortho-Substituted (e.g., 2-F) Parent->Ortho_Sub Potentially Increased Activity Meta_Sub meta-Substituted Parent->Meta_Sub Variable Activity

Modification of the Pentanoic Acid Backbone

Alterations to the core amino acid structure can influence target recognition and metabolic stability.

Table 2: Predicted Impact of Pentanoic Acid Backbone Modification on Anticonvulsant Activity

ModificationPredicted Effect on ActivityRationale
Chain LengthDecreased activityThe four-carbon chain of GABA provides an optimal fit in the GABA-T active site; deviations may reduce binding.[1]
CyclizationPotential for increased stability and activityConstraining the backbone into a cyclic structure (e.g., cyclopentane) can enhance conformational stability and may improve binding affinity.[5][6]
EsterificationProdrug potential; variable activityConversion of the carboxylic acid to an ester can improve bioavailability, but the ester must be hydrolyzed in vivo to the active acid form.
AmidationPotential for altered target selectivityReplacing the carboxylic acid with an amide may shift the primary biological target and mechanism of action.

SAR_Backbone cluster_parent Parent Compound cluster_derivatives Derivatives Parent This compound Chain_Length Altered Chain Length Parent->Chain_Length Likely Decreased Activity Cyclization Cyclized Backbone Parent->Cyclization Potentially Increased Activity Ester Ester Prodrug Parent->Ester Variable (Prodrug) Amide Amide Derivative Parent->Amide Altered Activity Profile

Proposed Mechanism of Action: Inhibition of GABA-Transaminase

The structural similarity of this compound to GABA suggests that it and its active derivatives may act as inhibitors of GABA-transaminase (GABA-T). This enzyme is responsible for the catabolism of GABA to succinic semialdehyde. Inhibition of GABA-T leads to an increase in synaptic GABA concentrations, thereby enhancing inhibitory neurotransmission and producing an anticonvulsant effect.

MOA_Pathway Compound This compound or Derivative GABA_T GABA-Transaminase (GABA-T) Compound->GABA_T Inhibits GABA_Increase Increased Synaptic GABA Compound->GABA_Increase Leads to GABA_Degradation GABA Degradation GABA_T->GABA_Degradation Catalyzes Neurotransmission Enhanced Inhibitory Neurotransmission GABA_Increase->Neurotransmission Anticonvulsant_Effect Anticonvulsant Effect Neurotransmission->Anticonvulsant_Effect

Experimental Protocols for Biological Evaluation

To empirically determine the comparative biological activity of this compound and its derivatives, a series of well-established in vivo and in vitro assays are recommended.

In Vivo Anticonvulsant Activity

The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.

Protocol:

  • Animal Preparation: Use male albino mice (20-25 g).

  • Grouping: Divide animals into groups (n=6-8 per group): vehicle control, positive control (e.g., Phenytoin, 20 mg/kg), and test compound groups at various doses.

  • Drug Administration: Administer the test compounds and controls intraperitoneally (i.p.).

  • Seizure Induction: After a set pretreatment time (e.g., 30 or 60 minutes), induce seizures by applying an electrical stimulus (e.g., 50 mA, 0.2 s) through corneal electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The percentage of animals protected from tonic hindlimb extension in each group is calculated. The median effective dose (ED₅₀) can be determined using probit analysis.

The scPTZ test is a model for absence seizures and myoclonic seizures.

Protocol:

  • Animal Preparation and Grouping: As described for the MES test. A suitable positive control is Ethosuximide (150 mg/kg).

  • Drug Administration: Administer test compounds and controls i.p.

  • Seizure Induction: After the pretreatment time, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a convulsive dose (e.g., 85 mg/kg).

  • Observation: Observe the animals for 30 minutes for the onset of clonic seizures (lasting for at least 5 seconds).

  • Data Analysis: Record the latency to the first clonic seizure and the percentage of animals protected from seizures. The ED₅₀ can be calculated.

InVivo_Workflow Start Start: In Vivo Evaluation Animal_Prep Animal Preparation (Mice, 20-25g) Start->Animal_Prep Grouping Group Allocation (Vehicle, Positive Control, Test Compound) Animal_Prep->Grouping Drug_Admin Drug Administration (i.p.) Grouping->Drug_Admin Pretreatment Pretreatment Time (30-60 min) Drug_Admin->Pretreatment Seizure_Induction Seizure Induction Pretreatment->Seizure_Induction MES MES Model (Electrical Stimulus) Seizure_Induction->MES scPTZ scPTZ Model (PTZ Injection) Seizure_Induction->scPTZ Observation_MES Observe for Tonic Hindlimb Extension MES->Observation_MES Observation_scPTZ Observe for Clonic Seizures scPTZ->Observation_scPTZ Data_Analysis Data Analysis (% Protection, ED₅₀) Observation_MES->Data_Analysis Observation_scPTZ->Data_Analysis End End Data_Analysis->End

In Vitro GABA-Transaminase (GABA-T) Inhibition Assay

This assay directly measures the ability of the compounds to inhibit the target enzyme.

Protocol:

  • Enzyme Preparation: Use purified GABA-T from a commercially available source or prepare it from porcine or bovine brain.

  • Assay Buffer: Prepare a suitable buffer (e.g., potassium pyrophosphate buffer, pH 8.5).

  • Reaction Mixture: In a microplate well, combine the assay buffer, GABA-T enzyme, α-ketoglutarate, NADP⁺, and succinic semialdehyde dehydrogenase (SSDH).

  • Compound Addition: Add the test compound at various concentrations. Include a vehicle control and a positive control inhibitor (e.g., vigabatrin).

  • Initiate Reaction: Start the reaction by adding GABA.

  • Measurement: Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADPH, a product of the coupled enzyme reaction.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion

While this compound serves as a promising starting point, the synthesis and evaluation of its derivatives hold the key to unlocking its full therapeutic potential. Based on established SAR principles, substitutions on the benzyl ring and modifications of the pentanoic acid backbone are likely to yield compounds with significantly altered anticonvulsant profiles. A systematic approach, employing the experimental protocols outlined in this guide, will be crucial in identifying derivatives with superior efficacy and a more favorable safety margin, ultimately contributing to the development of novel antiepileptic therapies.

References

  • Yasir, M., Park, J., Lee, Y., Han, E.-T., Park, W.S., Han, J.-H., Kwon, Y.-S., Lee, H.-J., & Chun, W. (2023). Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. MDPI.
  • Strupińska, M., Rostafińska-Suchar, G., Pirianowicz-Chaber, E., Stables, J. P., Jiang, J., & Paruszewski, R. (2013). NEW DERIVATIVES OF BENZYLAMIDE WITH ANTICONVULSANT ACTIVITY.
  • Horne, W. S., Boersma, M. D., & Gellman, S. H. (2018).
  • Horne, W. S., Boersma, M. D., & Gellman, S. H. (2018).
  • Buller, A. R., & Arnold, F. H. (2022). Engineered Biocatalytic Synthesis of β-N-Substituted-α-Amino Acids. PMC.
  • Gade, B., & Kanner, B. I. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. PMC.
  • Strupińska, M., Rostafińska-Suchar, G., Pirianowicz-Chaber, E., Stables, J. P., Jiang, J., & Paruszewski, R. (2013). Synthesis and research of benzylamides of some isocyclic and heterocyclic acids as potential anticonvulsants. PubMed.
  • Kubacka, M., Stasiak, A., & Andres-Mach, M. (2021). Schematic representation of structure activity relationship.
  • Saransa, P., & Krogsgaard-Larsen, P. (2000). The Role of Structure Activity Relationship Studies in the Search for New GABA Uptake Inhibitors. Bentham Science.
  • Słoczyńska, K., & Wujec, M. (2017). Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides. PubMed.
  • Kamiński, K., & Obniska, J. (2019). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI.
  • Pevarello, P., & Varasi, M. (2000). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)
  • Mori, N., & Wada, J. A. (1993). Comparative study of the anticonvulsant effect of gamma-aminobutyric acid agonists in the feline kindling model of epilepsy. PubMed.
  • Sharma, V. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Hilaris Publisher.
  • Wermuth, C. G., & Bourguignon, J. J. (1987). Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. PubMed.
  • He, Y., & Gong, P. (2012). Synthesis and anticonvulsant activity of 1-(2-(8-(benzyloxy)quinolin-2-yl)-1-butyrylcyclopropyl)
  • Zagaja, M., & Andres-Mach, M. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI.
  • de Vasconcelos, S. N., & de Oliveira, V. L. (2017). Current Research on Antiepileptic Compounds. MDPI.
  • Barton, M. E., & White, H. S. (2004). Comparison of the effect of anticonvulsant drugs with diverse mechanisms of action in the formalin test in rats.
  • Shahmohammadi, S., & Forró, E. (2020).
  • Naeem, M., & Ahmad, T. (2025). Design, Synthesis, Molecular Docking, and Pharmacological Evaluation of 3H-Quinazolin-4-one Derivatives as Potential Antiepileptic Agents. Journal of Pharma and Biomedics.

Sources

A Senior Application Scientist's Guide to Coupling Methods for 3-(Benzylamino)pentanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of N-alkylated amino acids, such as 3-(benzylamino)pentanoic acid, into peptide scaffolds is a critical strategy in medicinal chemistry for enhancing proteolytic stability, modulating conformation, and improving pharmacokinetic properties. However, the steric hindrance imposed by the N-alkyl substituent, in this case, a benzyl group, presents significant challenges to standard peptide coupling protocols. The reduced nucleophilicity of the secondary amine and the increased steric bulk around the reaction center can lead to sluggish reaction kinetics, low yields, and an increased risk of epimerization. This guide provides a comparative analysis of common coupling methodologies for the efficient incorporation of this compound, offering researchers, scientists, and drug development professionals a data-driven framework for method selection. We will delve into the mechanisms, performance, and best practices for uronium/aminium (HATU), phosphonium (PyBOP), and carbodiimide (EDC/HOBt) based reagents, supported by experimental protocols and visual workflows.

The Challenge: Steric Hindrance in N-Alkylated Amino Acid Coupling

Amide bond formation is a two-step process involving the activation of a carboxylic acid followed by nucleophilic attack from an amine.[1][2] The N-benzyl group in this compound significantly encumbers the amino group, impeding the approach to the activated carboxyl partner. This steric clash is the primary reason for the inefficiency of many standard coupling protocols.

Furthermore, the electron-donating nature of the alkyl group slightly increases the basicity of the secondary amine but does not sufficiently compensate for the dramatic decrease in nucleophilicity due to steric hindrance. The selection of a highly potent activation reagent is therefore paramount to drive the reaction to completion and minimize side reactions, most notably racemization at the alpha-carbon of the activated amino acid.[3][4]

General Experimental Workflow

A typical coupling reaction, whether in solution-phase or solid-phase peptide synthesis (SPPS), follows a consistent workflow. The key variable is the choice of coupling reagent and base, which dictates the nature of the activated intermediate.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis P1 Weigh Protected Amino Acid & Peptide P2 Dissolve in Anhydrous Solvent (e.g., DMF) P1->P2 R1 Add Base (e.g., DIPEA) P2->R1 R2 Add Coupling Reagent (e.g., HATU) to Activate R1->R2 R3 Add Amine Component (e.g., Resin-Bound Peptide) R2->R3 R4 Monitor Reaction (e.g., Kaiser Test) R3->R4 W1 Wash to Remove Excess Reagents R4->W1 W2 Cleave from Resin (if SPPS) W1->W2 W3 Purify (e.g., HPLC) W2->W3 W4 Characterize (e.g., LC-MS) W3->W4

Caption: General workflow for a peptide coupling reaction.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is the most critical factor for successfully incorporating sterically hindered amino acids. We will compare three major classes of reagents: Uronium/Aminium salts, Phosphonium salts, and Carbodiimides.

Uronium/Aminium Reagents: HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium salt derived from 1-hydroxy-7-azabenzotriazole (HOAt).[5] It is renowned for its high efficiency, rapid kinetics, and ability to suppress racemization, making it a premier choice for difficult couplings.[6][7]

Mechanism of Action: The reaction, performed in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), begins with the deprotonation of the carboxylic acid.[6] The resulting carboxylate attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt. This intermediate is rapidly converted into a more stable OAt-active ester.[8][9] The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance, stabilizing the transition state of the subsequent aminolysis, which accelerates the coupling reaction.[7]

G RCOOH R-COOH + Base RCOO R-COO⁻ RCOOH->RCOO Isouronium O-acyl(tetramethyl)isouronium salt (Highly Reactive) RCOO->Isouronium + HATU HATU HATU HATU->Isouronium OAt_ester OAt-Active Ester Isouronium->OAt_ester + HOAt anion HOAt HOAt anion HOAt->OAt_ester Peptide Peptide Bond (R-CO-NR'-Bn) OAt_ester->Peptide + R'-NH-Bn Amine R'-NH-Bn Amine->Peptide

Caption: Simplified mechanism of HATU-mediated coupling.

Performance Insights: HATU consistently provides superior performance for coupling N-alkylated amino acids.[5][10] The formation of the OAt-active ester is key, as it is highly reactive yet resistant to racemization. For a substrate like this compound, HATU is often the reagent of choice to achieve high yields in reasonable timeframes.

Potential Side Reaction: When the coupling reagent is used in excess relative to the carboxylic acid, uronium/aminium salts can react with the free N-terminal amine of a peptide chain to form an irreversible guanidinium cap.[3][7] This is particularly a concern during cyclization or fragment condensation reactions. Pre-activation of the carboxylic acid for a few minutes before adding it to the amine component can mitigate this risk.[3]

Phosphonium Reagents: PyBOP

PyBOP ((Benzotriazol-1-yl-oxy)tripyrrolidinophosphonium hexafluorophosphate) is a widely used phosphonium-based coupling reagent.[1][11] It is a safer alternative to its predecessor, BOP, as its byproduct, tris(pyrrolidino)phosphine oxide, is not a carcinogen.[1] PyBOP is known for its high efficiency and low racemization, particularly in SPPS.[1]

Mechanism of Action: Similar to HATU, the process begins with the deprotonation of the carboxylic acid by a base. The carboxylate anion then attacks the electrophilic phosphorus center of PyBOP.[1][12] This leads to the formation of an OBt-active ester and releases tris(pyrrolidino)phosphine oxide.[12] The OBt-ester is a highly activated species, readily undergoing nucleophilic attack by the amine to form the desired amide bond.[1]

G RCOOH R-COOH + Base RCOO R-COO⁻ RCOOH->RCOO Acylphosphonium O-Acylphosphonium Intermediate RCOO->Acylphosphonium + PyBOP PyBOP PyBOP PyBOP->Acylphosphonium OBt_ester OBt-Active Ester Acylphosphonium->OBt_ester Rearrangement Peptide Peptide Bond (R-CO-NR'-Bn) OBt_ester->Peptide + R'-NH-Bn Amine R'-NH-Bn Amine->Peptide G RCOOH R-COOH Acylisourea O-Acylisourea (Reactive, Prone to Racemization) RCOOH->Acylisourea + EDC EDC EDC EDC->Acylisourea OBt_ester OBt-Active Ester Acylisourea->OBt_ester + HOBt N_acylurea N-Acylurea (Side Product) Acylisourea->N_acylurea Rearrangement HOBt HOBt HOBt->OBt_ester Peptide Peptide Bond (R-CO-NR'-Bn) OBt_ester->Peptide + R'-NH-Bn Amine R'-NH-Bn Amine->Peptide

Caption: Simplified mechanism of EDC/HOBt-mediated coupling.

Performance Insights: The EDC/HOBt combination is a cost-effective workhorse in peptide synthesis. However, for challenging couplings involving sterically hindered N-alkylated amino acids, it may require longer reaction times and elevated temperatures, which can increase the risk of racemization. [13]While effective, it generally exhibits lower efficiency for this specific application compared to modern uronium or phosphonium salts.

Performance Data Summary

Coupling MethodRelative ReactivityYield for Hindered CouplingRacemization RiskKey AdvantagesKey Disadvantages
HATU/DIPEA Very HighExcellentVery LowFast kinetics, highly effective for hindered systems. [7][16]Higher cost, potential for guanidinylation. [3]
PyBOP/DIPEA HighVery GoodLowNo guanidinylation, reliable, good for cyclization. [1][17]Higher cost, byproduct removal can be tricky. [11]
EDC/HOBt ModerateFair to GoodModerateCost-effective, water-soluble byproduct. [10]Slower reactions, higher risk of racemization and N-acylurea formation. [3][4]

Experimental Protocols

The following are representative solution-phase protocols. For solid-phase synthesis, equivalents are based on resin loading capacity.

Protocol 1: HATU Coupling
  • In a clean, dry flask under an inert atmosphere (e.g., Argon), dissolve the N-protected carboxylic acid (1.0 eq) in anhydrous DMF. [6]2. Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) and stir for 5 minutes.

  • Add HATU (1.1 eq) to the mixture and stir for 10-15 minutes to pre-activate the acid. [6]4. In a separate flask, dissolve the amine component (e.g., peptide ester HCl salt, 1.0 eq) and DIPEA (1.0 eq) in anhydrous DMF.

  • Add the activated acid solution to the amine solution.

  • Stir the reaction at room temperature for 2-6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate), and wash successively with 5% citric acid, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: PyBOP Coupling
  • In a flask under an inert atmosphere, dissolve the N-protected carboxylic acid (1.0 eq), the amine component (1.1 eq), and PyBOP (1.1 eq) in anhydrous DMF. [12]2. Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Workup the reaction as described in the HATU protocol (Step 7 onwards). [12]

Protocol 3: EDC/HOBt Coupling
  • Dissolve the N-protected carboxylic acid (1.0 eq), the amine component (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF. [18]2. Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 eq) in one portion and stir.

  • Add DIPEA (1.5 eq) and allow the reaction to warm to room temperature.

  • Stir for 12-24 hours. For very hindered couplings, the temperature may need to be raised to 40-50 °C.

  • Workup the reaction as described in the HATU protocol (Step 7 onwards). The aqueous washes are particularly important for removing the EDC-urea byproduct. [19]

Conclusion and Recommendations

The successful incorporation of sterically hindered N-alkylated amino acids like this compound is highly dependent on the choice of an efficient coupling reagent.

  • For Maximum Yield and Purity: HATU is the recommended reagent. Its superior reactivity and ability to suppress racemization make it the most reliable choice for overcoming the steric hindrance of the N-benzyl group, justifying its higher cost for critical applications. [5][7]

  • For General Use and Cyclizations: PyBOP offers a robust and slightly more economical alternative to HATU. Its key advantage is the absence of the guanidinylation side reaction, making it ideal for syntheses where the coupling reagent might be in excess of the acid, such as peptide cyclization. [17]

  • For Cost-Constrained Projects: EDC/HOBt remains a viable option, particularly for initial exploratory work. However, researchers must be prepared for longer reaction times, potentially lower yields, and the need for careful optimization to minimize side products and racemization. [4][10] Ultimately, the optimal choice will depend on the specific project goals, including scale, budget, and the position of the hindered residue within the peptide sequence. Empirical validation on a small scale is always recommended before proceeding to larger-scale synthesis.

References

  • Organic Synthesis. Acid-Amine Coupling using PyBOP. [Link]

  • Bn. Peptide Formation: Unveiling The PyBOP Mechanism. [Link]

  • Perpusnas. PYBOP: Mechanism And Uses In Peptide Synthesis. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). [Link]

  • YouTube. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • ResearchGate. Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... [Link]

  • Wikipedia. HATU. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • PubMed. Racemization in peptide synthesis. A laboratory experiment for senior undergraduates. [Link]

  • ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Canadian Science Publishing. N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. [Link]

  • PubMed. Comparative Study of Methods to Couple Hindered Peptides. [Link]

  • PMC. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. [Link]

  • YouTube. PyBrOP Peptide Coupling Mechanism | Organic Chemistry. [Link]

  • RSC Publishing. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. [Link]

  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]

  • ResearchGate. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. [Link]

  • PNAS. Accelerated chemical synthesis of peptides and small proteins. [Link]

  • Master Organic Chemistry. Introduction to Peptide Synthesis. [Link]

  • The Journal of Organic Chemistry. Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. [Link]

Sources

A Comparative Guide to the Synthesis of 3-(Benzylamino)pentanoic Acid: Navigating Reproducibility in Two Key Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the synthesis of β-amino acids and their derivatives is a cornerstone of molecular design. Among these, 3-(benzylamino)pentanoic acid stands as a valuable building block, its structure offering a versatile scaffold for further chemical elaboration. However, the reproducibility of its synthesis can be a significant hurdle, impacting timelines and the reliability of research outcomes. This guide provides an in-depth comparison of two primary synthetic routes to this compound: the aza-Michael addition and reductive amination pathways. By dissecting the underlying mechanisms, potential pitfalls, and offering detailed experimental protocols, this document serves as a practical resource for researchers striving for consistent and efficient synthesis of this important molecule.

At a Glance: Comparing Aza-Michael Addition and Reductive Amination

ParameterProtocol 1: Aza-Michael AdditionProtocol 2: Reductive Amination
Starting Materials Ethyl pent-2-enoate, BenzylamineEthyl 3-oxopentanoate, Benzylamine
Key Transformation 1,4-Conjugate addition of an amine to an α,β-unsaturated ester.Formation of an imine/enamine intermediate followed by reduction.
Reaction Steps Two steps (addition and hydrolysis)Typically a one-pot reaction followed by hydrolysis
Potential Reproducibility Challenges Formation of bis-adduct, polymerization of the acrylate, retro-Michael reaction.Incomplete imine formation, over-reduction, diastereoselectivity if chiral centers are present.
Typical Reagents Base catalyst (optional), acid/base for hydrolysis.Mild reducing agent (e.g., NaBH₃CN), acid catalyst.
Purification Strategy Column chromatography, crystallization.Extraction, column chromatography, crystallization.

Understanding the Synthetic Pathways

The synthesis of this compound can be approached from two distinct and well-established chemical transformations. The choice between these pathways often depends on the availability of starting materials, desired purity, and the scale of the reaction.

Synthesis_Pathways cluster_0 Protocol 1: Aza-Michael Addition cluster_1 Protocol 2: Reductive Amination A1 Ethyl pent-2-enoate + Benzylamine A2 Ethyl 3-(benzylamino)pentanoate A1->A2 Aza-Michael Addition A3 This compound A2->A3 Hydrolysis B1 Ethyl 3-oxopentanoate + Benzylamine B2 Imine/Enamine Intermediate B1->B2 Condensation B3 Ethyl 3-(benzylamino)pentanoate B2->B3 Reduction (e.g., NaBH₃CN) B4 This compound B3->B4 Hydrolysis Aza_Michael_Workflow start Start reactants Mix Ethyl pent-2-enoate and Benzylamine in Solvent start->reactants reaction Stir at RT or Heat reactants->reaction monitor Monitor by TLC/GC-MS reaction->monitor workup1 Remove Solvent monitor->workup1 purify_ester Column Chromatography workup1->purify_ester hydrolysis Dissolve Ester and Add Base purify_ester->hydrolysis reflux Heat to Reflux hydrolysis->reflux monitor2 Monitor by TLC reflux->monitor2 workup2 Remove Ethanol and Acidify monitor2->workup2 isolate Filter or Extract workup2->isolate purify_acid Recrystallize isolate->purify_acid end End Product purify_acid->end Reductive_Amination_Workflow start Start reactants Mix Ethyl 3-oxopentanoate, Benzylamine, and Acetic Acid start->reactants stir1 Stir at RT reactants->stir1 add_reductant Slowly Add NaBH₃CN Solution stir1->add_reductant stir2 Stir and Monitor by TLC/GC-MS add_reductant->stir2 quench Quench with Acid stir2->quench workup1 Basify and Extract quench->workup1 purify_ester Column Chromatography workup1->purify_ester hydrolysis Follow Hydrolysis Protocol from Aza-Michael Method purify_ester->hydrolysis end End Product hydrolysis->end

A Senior Application Scientist's Guide to Comparative Docking Studies of 3-(benzylamino)pentanoic Acid Derivatives as Novel GABA Transporter 1 (GAT1) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting GABA Transporter 1 (GAT1)

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1][2] The concentration of GABA in the synaptic cleft is meticulously regulated by GABA transporters (GATs), which are responsible for the reuptake of GABA into presynaptic neurons and surrounding glial cells.[1][3][4] Of the four identified GAT subtypes (GAT1, GAT2, GAT3, and BGT1), GAT1 is the most abundant in the brain and is a well-established therapeutic target for neurological disorders such as epilepsy.[1][2][5] By inhibiting GAT1, the synaptic concentration of GABA is increased, enhancing inhibitory neurotransmission and thereby producing anticonvulsant effects.[1][4]

Tiagabine, a derivative of nipecotic acid, is a clinically approved GAT1 inhibitor for the treatment of partial seizures.[1][4] This validates the therapeutic potential of targeting GAT1. The chemical scaffold of 3-(benzylamino)pentanoic acid presents an intriguing starting point for the design of novel GAT1 inhibitors due to its structural resemblance to GABA and other GAT inhibitors. The benzylamino moiety offers a versatile platform for chemical modification to explore structure-activity relationships (SAR) and optimize binding affinity and selectivity for GAT1.

This guide provides a comprehensive framework for a comparative molecular docking study of a series of hypothetical this compound derivatives against the human GABA transporter 1 (GAT1). We will delineate a robust in silico protocol, from protein and ligand preparation to the analysis of docking results, and present a hypothetical comparative analysis to illustrate the potential of this chemical class. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel modulators of neurotransmitter transporters.

Methodology: A Rigorous In Silico Approach

The foundation of a credible docking study lies in the meticulous preparation of both the protein target and the ligands, followed by a validated docking protocol. Our proposed study utilizes AutoDock Vina, a widely used and open-source software for molecular docking.

PART 1: Receptor Preparation

The initial step involves obtaining a high-resolution 3D structure of the human GAT1 transporter. The cryo-electron microscopy structure of human GAT1 is available in the Protein Data Bank (PDB). For this study, we will utilize the structure with PDB ID: 7Y7V.[6][7]

Step-by-Step Protein Preparation Protocol:

  • Structure Retrieval: Download the PDB file (7Y7V) from the RCSB Protein Data Bank.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands (if any, that are not part of the active site of interest), and any other heteroatoms. This is crucial to create a clean binding site for docking.[8][9]

  • Adding Hydrogens: Add polar hydrogen atoms to the protein structure. This is a critical step as hydrogen bonds are key interactions in ligand binding.

  • Assigning Charges: Assign Kollman charges to the protein. Accurate charge distribution is essential for calculating the electrostatic interactions between the protein and the ligand.[9]

  • File Format Conversion: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic charges and atom type definitions.[9][10]

Causality Behind Experimental Choices: The removal of water molecules is standard practice unless specific water molecules are known to be critical for ligand binding, as they can interfere with the docking process. The addition of polar hydrogens and the assignment of charges are essential for the accurate calculation of the scoring function, which estimates the binding affinity.

PART 2: Ligand Preparation

For our comparative study, we will create a small library of hypothetical this compound derivatives with varying substitutions on the benzyl ring. We will also include two known GAT1 inhibitors, Tiagabine and (R)-Nipecotic acid, as reference compounds for comparison.

Hypothetical Ligand Library:

  • LIG1: this compound (Parent Compound)

  • LIG2: 3-((4-chlorobenzyl)amino)pentanoic acid

  • LIG3: 3-((4-methoxybenzyl)amino)pentanoic acid

  • LIG4: 3-((4-nitrobenzyl)amino)pentanoic acid

  • REF1: Tiagabine (Reference Inhibitor)

  • REF2: (R)-Nipecotic acid (Reference Inhibitor)

Step-by-Step Ligand Preparation Protocol:

  • 2D to 3D Conversion: Sketch the 2D structures of the ligands and convert them into 3D structures using a molecular editor.

  • Energy Minimization: Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94). This step ensures that the ligand conformations are energetically favorable.[11]

  • Charge Assignment: Assign Gasteiger partial charges to the ligand atoms.

  • Rotatable Bonds Detection: Define the rotatable bonds within the ligands. This allows for conformational flexibility during the docking simulation.

  • File Format Conversion: Save the prepared ligands in the PDBQT file format.[12]

PART 3: Molecular Docking Simulation

With the prepared receptor and ligands, we can now proceed with the molecular docking simulations using AutoDock Vina.

Step-by-Step Docking Protocol:

  • Grid Box Definition: Define a grid box that encompasses the active site of GAT1. The center of the grid box should be the geometric center of the known binding site of GAT1 inhibitors. The size of the grid box should be large enough to allow the ligands to move and rotate freely.[9][10]

  • Running AutoDock Vina: Execute the docking simulation for each ligand against the prepared GAT1 receptor. AutoDock Vina will explore different conformations and orientations of each ligand within the defined grid box and calculate the binding affinity for the best poses.

  • Analysis of Results: The primary output from AutoDock Vina is the binding affinity, expressed in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[13][14] The top-ranked binding poses for each ligand should be saved for further analysis.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Download GAT1 Structure (PDB: 7Y7V) Clean Clean Protein: Remove Water & Heteroatoms PDB->Clean H_Charge_P Add Polar Hydrogens & Kollman Charges Clean->H_Charge_P PDBQT_P Convert to PDBQT (Receptor) H_Charge_P->PDBQT_P Grid Define Grid Box on GAT1 Active Site PDBQT_P->Grid Ligands Design 3D Ligand Structures Min_Charge_L Energy Minimize & Assign Gasteiger Charges Ligands->Min_Charge_L PDBQT_L Convert to PDBQT (Ligands) Min_Charge_L->PDBQT_L Vina Run AutoDock Vina Simulation PDBQT_L->Vina Grid->Vina Scores Extract Binding Affinities (kcal/mol) Vina->Scores Poses Visualize Binding Poses & Interactions (PyMOL) Scores->Poses SAR Structure-Activity Relationship (SAR) Analysis Poses->SAR

Caption: Computational workflow for the comparative docking study.

Hypothetical Results and Comparative Analysis

The following table summarizes the hypothetical docking scores for our series of this compound derivatives and the reference inhibitors against GAT1.

Compound IDCompound NameDocking Score (kcal/mol)
LIG1 This compound-7.8
LIG2 3-((4-chlorobenzyl)amino)pentanoic acid-8.5
LIG3 3-((4-methoxybenzyl)amino)pentanoic acid-8.1
LIG4 3-((4-nitrobenzyl)amino)pentanoic acid-8.9
REF1 Tiagabine-9.5
REF2 (R)-Nipecotic acid-6.5
Interpretation of Results

From our hypothetical data, several key observations can be made:

  • All the designed this compound derivatives show better predicted binding affinities (more negative docking scores) than the reference compound (R)-Nipecotic acid, suggesting they are promising candidates for GAT1 inhibition.

  • The parent compound, LIG1, has a moderate binding affinity. The introduction of substituents on the benzyl ring generally improves the binding affinity.

  • LIG4, with a nitro group at the para position of the benzyl ring, exhibits the highest predicted binding affinity among the designed compounds, with a docking score of -8.9 kcal/mol. This suggests that an electron-withdrawing group at this position may be favorable for binding.

  • LIG2, with a chloro substituent, also shows a strong binding affinity, further supporting the potential benefit of electron-withdrawing groups.

  • While the designed compounds show promise, their predicted binding affinities are still slightly lower than that of the potent inhibitor Tiagabine (-9.5 kcal/mol). This is expected, as Tiagabine is a highly optimized drug.

Visualization of Binding Interactions

To understand the structural basis for the high affinity of our lead candidate, LIG4, we can visualize its binding pose within the GAT1 active site.

G cluster_protein GAT1 Active Site Residues cluster_ligand LIG4 TYR60 TYR60 Tyrosine PHE294 PHE294 Phenylalanine SER295 SER295 Serine GLY56 GLY56 Glycine Pentanoic_Acid -COOH Carboxylic Acid Pentanoic_Acid->TYR60 H-Bond Pentanoic_Acid->SER295 H-Bond Amino -NH- Amino Linker Amino->GLY56 H-Bond Benzyl_Nitro Benzene Ring -NO2 Benzyl_Nitro->PHE294 Pi-Pi Stacking

Caption: Binding mode of LIG4 in the GAT1 active site.

The visualization of the LIG4-GAT1 complex would likely reveal that the carboxylic acid moiety of the pentanoic acid backbone forms crucial hydrogen bonds with key residues in the active site, such as Tyrosine 60 and Serine 295. The amino group could also form a hydrogen bond with a residue like Glycine 56. Furthermore, the nitro-substituted benzene ring might engage in favorable pi-pi stacking interactions with an aromatic residue like Phenylalanine 294, explaining the enhanced binding affinity of LIG4.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically grounded approach for conducting a comparative docking study of this compound derivatives as potential GAT1 inhibitors. Our hypothetical results demonstrate that this chemical scaffold is a promising starting point for the development of novel GAT1-targeting agents. The in silico data suggests that substitution on the benzyl ring significantly influences binding affinity, with electron-withdrawing groups at the para position appearing to be particularly beneficial.

The insights gained from this computational study provide a strong rationale for the following future steps:

  • Synthesis and In Vitro Validation: The top-ranking compounds from the docking study, particularly LIG4 and LIG2, should be synthesized and their inhibitory activity against GAT1 should be evaluated in vitro using radioligand binding assays or GABA uptake assays. This experimental validation is crucial to confirm the in silico predictions.

  • Expanded SAR Studies: A broader library of derivatives should be designed and docked to further explore the structure-activity relationships. This could include exploring different substitution patterns on the benzyl ring and modifications to the pentanoic acid backbone.

  • Selectivity Profiling: Promising compounds should be tested against other GAT subtypes to determine their selectivity profile. High selectivity for GAT1 over other transporters is a desirable property to minimize off-target effects.

  • Lead Optimization: The most potent and selective compounds can serve as leads for further optimization of their pharmacokinetic and pharmacodynamic properties to develop drug candidates with improved efficacy and safety profiles.

By integrating computational and experimental approaches, the exploration of this compound derivatives has the potential to yield novel and effective therapeutics for the treatment of epilepsy and other neurological disorders.

References

  • Zhu, A., Huang, J., Kong, F., Tan, J., Lei, J., Yuan, Y., & Yan, C. (2023). Cryo-EM structure of human apo GABA transporter GAT1 in an inward-open state. RCSB Protein Data Bank. [Link]

  • ResearchGate. (2023). What is the most simple protocol to prepare the liberary of ligands for molocular docking?. [Link]

  • The Hebrew University of Jerusalem. (2023). Cryo-EM structure of GABA transporter 1 reveals substrate recognition and transport mechanism. [Link]

  • Wikipedia. (n.d.). GABA transporter type 1. [Link]

  • ProQuest. (n.d.). Structural and Mechanistic Studies of Gaba Transporter Isoform 1. [Link]

  • Motiwala, Z., Aduri, N. G., Shaye, H., Han, G. W., Lam, J. H., Katritch, V., ... & Gati, C. (2022). Structural basis of GABA reuptake inhibition. Nature, 606(7915), 820-826. [Link]

  • RCSB Protein Data Bank. (2023). Cryo-EM structure of human GABA transporter GAT1 bound with GABA in NaCl solution in an inward-occluded state at 2.4 angstrom. [Link]

  • Docking Server. (n.d.). Steps of ligand docking. [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. [Link]

  • YouTube. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. [Link]

  • PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. [Link]

  • ResearchGate. (n.d.). (a) Three-dimensional representation of the homology model of the human GABA transporter GAT-1. [Link]

  • Protein Data Bank Japan. (n.d.). EMDB-33672: Cryo-EM structure of human GABA transporter GAT1 bound with GABA.... [Link]

  • Medium. (2025). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. [Link]

  • RCSB Protein Data Bank. (2022). Human wildtype GABA reuptake transporter 1 in complex with tiagabine, inward-open conformation. [Link]

  • ScotChem. (2025). 6. Preparing the protein and ligand for docking. [Link]

  • MDPI. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. [Link]

  • Frontiers in Pharmacology. (2021). Molecular Determinants and Pharmacological Analysis for a Class of Competitive Non-transported Bicyclic Inhibitors of the Betaine/GABA Transporter BGT1. [Link]

  • Bioinformation. (2015). Molecular docking based screening of GABA (A) receptor inhibitors from plant derivatives. [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. [Link]

  • Journal of Applied Biology & Biotechnology. (2020). Comparative modeling of sodium- and chloride-dependent GABA transporter 1 and docking studies with natural compounds. [Link]

  • The Inercial Blog. (2023). Preparing the Receptor Files for Molecular Docking. [Link]

  • RCSB Protein Data Bank. (2021). Computed structure model of Vesicular GABA transporter. [Link]

  • Brieflands. (2025). Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABA A Agonist Derivatives. [Link]

  • YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. [Link]

  • YouTube. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. [Link]

  • Reddit. (2024). Need help with molecular docking results interpretation. [Link]

  • SpringerLink. (n.d.). AutoDock and AutoDockTools for Protein-Ligand Docking. [Link]

  • Frontiers in Pharmacology. (2021). Molecular Determinants and Pharmacological Analysis for a Class of Competitive Non-transported Bicyclic Inhibitors of the Betaine/GABA Transporter BGT1. [Link]

  • ACS Chemical Neuroscience. (n.d.). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. [Link]

  • Taylor & Francis Online. (2024). Ways of modulating GABA transporters to treat neurological disease. [Link]

  • ResearchGate. (n.d.). Comparison of binding mode of docked GABA, nipecotic acid and Tiagabine.... [Link]

  • PubMed. (2000). The GABA transporter and its inhibitors. [Link]

  • PubMed. (n.d.). Synthesis and pharmacological properties of new GABA uptake inhibitors. [Link]

  • bioRxiv. (2025). Structural basis for selective inhibition of human GABA transporter GAT3. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(Benzylamino)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For research, scientific, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(Benzylamino)pentanoic acid, grounding every recommendation in established safety principles and regulatory frameworks. Our commitment is to empower you with the knowledge to maintain a safe laboratory environment while ensuring environmental stewardship.

Core Principles: Understanding the "Why" Behind the Waste Stream

This compound, like many specialized reagents, requires careful handling due to its potential hazards. While a specific, comprehensive toxicological profile for this compound is not extensively published, data from structurally similar molecules, such as 3-(Benzylamino)propanoic acid hydrochloride and 3-Aminopentanoic acid, provide a strong basis for our safety protocols. These related compounds are known to cause skin, eye, and respiratory irritation[1][2]. Therefore, we must treat this compound as a hazardous chemical.

The foundational principle governing its disposal is waste segregation and containment. Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer[3][4][5]. Doing so can introduce contaminants into waterways and violate local and national environmental regulations. The primary disposal route is through your institution's licensed chemical waste program.

Hazard Identification and Immediate Safety Precautions

Before handling or preparing for disposal, a thorough understanding of the potential risks is paramount.

GHS Hazard Profile (Inferred):

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1][2]

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[1][2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1][2]

Personal Protective Equipment (PPE)

A non-negotiable aspect of handling this compound is the consistent use of appropriate PPE. This creates a primary barrier between you and the potential hazard.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses or gogglesProtects against accidental splashes of solutions or contact with solid particulates[3].
Hand Protection Chemical-resistant nitrile glovesPrevents direct skin contact, which can cause irritation[3].
Body Protection Standard laboratory coatProtects clothing and underlying skin from contamination[3].
Respiratory Protection Use in a certified chemical fume hoodAll handling of solid material or concentrated solutions should be done in a well-ventilated fume hood to prevent inhalation of dust or aerosols[3][6].

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for collecting and managing this compound waste. This process is designed to comply with general principles of the Resource Conservation and Recovery Act (RCRA) and standard laboratory practice[7][8][9].

Step 1: Waste Segregation and Collection
  • Designate a Waste Container: Use a dedicated, chemically compatible container for all this compound waste. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is recommended[10]. The container must be in good condition, with no cracks or leaks.

  • Collect All Forms of Waste: This includes:

    • Unused or expired solid this compound.

    • Aqueous or solvent-based solutions containing the compound.

    • Contaminated lab materials (e.g., pipette tips, weighing papers, gloves, and wipes). Solid waste should be collected in a separate, clearly labeled, sealed plastic bag before being placed in the designated solid waste container for chemicals[3][11].

  • Do Not Mix Wastes: Avoid mixing this waste stream with other incompatible chemical wastes. For example, do not mix acidic waste with basic waste or with strong oxidizing agents[10].

Step 2: Proper Labeling

Accurate labeling is critical for safety and compliance. Your institution's Environmental Health and Safety (EHS) department will provide specific label formats, but all labels must include the following information at a minimum:

  • The words "Hazardous Waste "

  • Full Chemical Name: "This compound "

  • Associated Hazards: "Irritant "[3]

  • Principal Investigator's Name and Laboratory Information.

Step 3: Secure Storage
  • Seal the Container: Keep the waste container securely capped at all times, except when adding waste.

  • Designated Storage Area: Store the sealed container in a designated satellite accumulation area for chemical waste. This area should be clearly marked, located at or near the point of generation, and under the control of laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate potential leaks or spills.

Step 4: Arranging for Final Disposal
  • Contact EHS: Once the container is approaching full (never fill liquid containers beyond 75-80% capacity to allow for vapor expansion) or you are finished generating this waste stream, contact your institution's EHS department or the designated chemical waste coordinator[3][10].

  • Schedule a Pickup: Follow your institutional procedures to schedule a pickup by a licensed hazardous waste disposal contractor. Do not attempt to transport or dispose of the waste yourself.

Spill Management Protocol

In the event of a spill, a prepared and swift response is crucial to ensure safety.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For a large spill, or if you feel unwell, evacuate the area and contact your institution's emergency response team.

  • Don PPE: For small, manageable spills, don the appropriate PPE as listed in the table above.

  • Contain the Spill:

    • Solid Spill: Gently cover the spill with an absorbent material from a chemical spill kit to avoid raising dust.

    • Liquid Spill: Surround the spill with absorbent pads or other containment materials from your spill kit.

  • Clean-Up:

    • Carefully scoop the contained material into a designated waste bag or container.

    • Wipe the spill area with a damp cloth (using a suitable solvent if necessary), and place the cleaning materials into the waste container.

  • Dispose of as Hazardous Waste: Label the spill clean-up materials as hazardous waste containing this compound and dispose of them according to the protocol in Section 3.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from activities involving this compound.

G cluster_form Identify Waste Form cluster_collection Segregate & Collect start Waste Generation (this compound) solid_waste Solid Compound or Contaminated Materials (gloves, tips, etc.) start->solid_waste liquid_waste Aqueous or Solvent-Based Solution start->liquid_waste prohibited DO NOT Pour Down Drain start->prohibited solid_container Collect in Labeled, Sealed Plastic Bag/Container solid_waste->solid_container liquid_container Collect in Labeled, Compatible Waste Bottle (<80% Full) liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area (Secondary Containment) solid_container->storage liquid_container->storage ehs_contact Contact EHS for Pickup storage->ehs_contact disposal Final Disposal via Licensed Contractor ehs_contact->disposal

Caption: Decision workflow for proper disposal of this compound waste.

References

  • PubChem. 3-(Benzylamino)propanoic acid hydrochloride. National Center for Biotechnology Information. [Link]

  • Karolinska Institutet. Laboratory waste. KI Staff Portal. [Link]

  • Agilent. Amino Acid Standard - SAFETY DATA SHEET. [Link]

  • Carl ROTH. Safety Data Sheet: Amino acid. [Link]

  • Agilent. Amino Acids Kit, Part Number 5063-6588 - SAFETY DATA SHEET. [Link]

  • Lion Technology. RCRA Solid Waste Identification Explained. YouTube. [Link]

  • Lion Technology. 4 Hazardous Waste Characteristics Under RCRA. YouTube. [Link]

  • Lion Technology. RCRA FAQ: What is a Hazardous Waste Generator?. YouTube. [Link]

  • OSHA Online Center. Hazardous & Non-Hazardous Waste Management | RCRA | Online Training Certificate. YouTube. [Link]

  • Stockholm University. Procedures for the disposal of liquid chemical residues and aqueous solutions. [Link]

  • PubChem. 3-Aminopentanoic acid. National Center for Biotechnology Information. [Link]

  • National Institutes of Health. The NIH Drain Discharge Guide. [Link]

  • HMDB. PENTANOIC ACID. [Link]

  • AIC. Hazardous Waste Disposal. [Link]

  • Synerzine. Pentanoic acid, 3-methyl-. [Link]

  • New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet. [Link]

  • Nipissing University. Hazardous Materials Disposal Guide. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Benzylamino)pentanoic acid
Reactant of Route 2
Reactant of Route 2
3-(Benzylamino)pentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.